molecular formula C9H11ClFNO2S B4604784 1-(2-chloro-6-fluorophenyl)-N-ethylmethanesulfonamide

1-(2-chloro-6-fluorophenyl)-N-ethylmethanesulfonamide

Número de catálogo: B4604784
Peso molecular: 251.71 g/mol
Clave InChI: BGSHUGRUWSQIQQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(2-chloro-6-fluorophenyl)-N-ethylmethanesulfonamide is a useful research compound. Its molecular formula is C9H11ClFNO2S and its molecular weight is 251.71 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(2-chloro-6-fluorophenyl)-N-ethylmethanesulfonamide is 251.0183056 g/mol and the complexity rating of the compound is 291. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(2-chloro-6-fluorophenyl)-N-ethylmethanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-chloro-6-fluorophenyl)-N-ethylmethanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

1-(2-chloro-6-fluorophenyl)-N-ethylmethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClFNO2S/c1-2-12-15(13,14)6-7-8(10)4-3-5-9(7)11/h3-5,12H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGSHUGRUWSQIQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)CC1=C(C=CC=C1Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1-(2-chloro-6-fluorophenyl)-N-ethylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth, scientifically grounded pathway for the synthesis of 1-(2-chloro-6-fluorophenyl)-N-ethylmethanesulfonamide. The target molecule, a substituted sulfonamide, embodies a structural motif of significant interest in medicinal chemistry and drug development. This document is structured to serve as a practical and theoretical resource for researchers and scientists. It details a robust two-step synthetic strategy, beginning with the formation of a key secondary amine intermediate via reductive amination, followed by a sulfonylation reaction to yield the final product. The narrative emphasizes the rationale behind methodological choices, ensuring both clarity and reproducibility. All protocols are supported by authoritative references, and key transformations are visualized to enhance comprehension.

Introduction: Context and Strategic Overview

The sulfonamide functional group is a cornerstone in modern pharmacotherapy, present in a wide array of drugs including antibacterials, diuretics, and anti-inflammatory agents.[1][2] Its ability to act as a bioisostere for carboxylic acids, combined with its unique hydrogen bonding capabilities and metabolic stability, makes it a privileged scaffold in drug design.[2] The target molecule, 1-(2-chloro-6-fluorophenyl)-N-ethylmethanesulfonamide, incorporates this critical functional group with a halogenated phenyl ring. The specific 2-chloro-6-fluoro substitution pattern is often employed to modulate pharmacokinetic properties and enhance binding affinity to biological targets by introducing steric and electronic constraints.[3][4]

Given the compound's structure, a logical and efficient synthesis can be devised by disconnecting the two key bonds: the carbon-nitrogen bond of the amine and the sulfur-nitrogen bond of the sulfonamide. This leads to a convergent strategy that utilizes common, commercially available starting materials.

The proposed synthesis pathway is a two-stage process:

  • Stage 1: Reductive Amination. Synthesis of the secondary amine intermediate, N-ethyl-1-(2-chloro-6-fluorophenyl)methanamine, by reacting 2-chloro-6-fluorobenzaldehyde with ethylamine in the presence of a selective reducing agent.

  • Stage 2: Sulfonylation. Reaction of the synthesized secondary amine with methanesulfonyl chloride in the presence of a base to form the final N,N-disubstituted sulfonamide product.

This approach is selected for its high efficiency, operational simplicity, and reliance on well-established and reliable chemical transformations.

Retrosynthetic Analysis

A retrosynthetic analysis reveals a clear and logical path from the target molecule to simple, readily available precursors. The primary disconnections are made at the S-N bond of the sulfonamide and the C-N bond of the benzylamine moiety.

G cluster_0 TM Target Molecule 1-(2-chloro-6-fluorophenyl)-N-ethylmethanesulfonamide Intermediate_Amine Intermediate: N-ethyl-1-(2-chloro-6-fluorophenyl)methanamine TM->Intermediate_Amine S-N Disconnection (Sulfonylation) Reagent_MsCl Reagent: Methanesulfonyl Chloride TM->Reagent_MsCl Retrosynthesis_Label Retrosynthetic Disconnection SM_Aldehyde Starting Material: 2-Chloro-6-fluorobenzaldehyde Intermediate_Amine->SM_Aldehyde C-N Disconnection (Reductive Amination) SM_Amine Starting Material: Ethylamine Intermediate_Amine->SM_Amine

Caption: Retrosynthetic analysis of the target sulfonamide.

Synthesis Pathway: Principles and Protocols

This section details the experimental execution of the synthetic strategy, providing both the mechanistic rationale and a step-by-step protocol for each stage.

Principle & Rationale: Reductive amination is a highly efficient method for forming carbon-nitrogen bonds.[5] The reaction proceeds through the initial formation of a hemiaminal, which then dehydrates to form an iminium ion. This electrophilic intermediate is subsequently reduced by a hydride source to yield the target amine. For this synthesis, sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice. Its mild nature and steric bulk allow it to selectively reduce the iminium ion in the presence of the starting aldehyde, minimizing the side reaction of aldehyde reduction to the corresponding alcohol.[5][6] The reaction is typically performed as a one-pot procedure, offering high atom economy and operational simplicity.[7]

Experimental Protocol:

  • To a round-bottom flask charged with a magnetic stir bar, add 2-chloro-6-fluorobenzaldehyde (1.0 eq) and dichloromethane (DCM, 5 mL per mmol of aldehyde).

  • Add ethylamine (2.0 M solution in THF, 1.2 eq) to the stirred solution at room temperature.

  • Stir the mixture for 20 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product, N-ethyl-1-(2-chloro-6-fluorophenyl)methanamine, can be purified by column chromatography on silica gel if necessary, but is often of sufficient purity for the subsequent step.

Principle & Rationale: The formation of the sulfonamide bond is achieved via a nucleophilic substitution reaction.[1] The secondary amine synthesized in Stage 1 acts as the nucleophile, attacking the highly electrophilic sulfur atom of methanesulfonyl chloride.[8][9] This reaction generates hydrochloric acid (HCl) as a byproduct. A non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is added to the reaction mixture to neutralize the HCl.[10] This prevents the protonation of the starting amine, which would render it non-nucleophilic, and drives the reaction to completion.

Experimental Protocol:

  • Dissolve the crude N-ethyl-1-(2-chloro-6-fluorophenyl)methanamine (1.0 eq) from Stage 1 in anhydrous dichloromethane (DCM, 10 mL per mmol of amine) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (TEA, 1.5 eq) to the solution.

  • Add methanesulfonyl chloride (1.2 eq) dropwise to the stirred solution, ensuring the internal temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 2-4 hours, monitoring for completion by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 1-(2-chloro-6-fluorophenyl)-N-ethylmethanesulfonamide.

Data Summary

The following table provides representative quantitative data for the described two-step synthesis. Yields are illustrative and may vary based on reaction scale and purification efficiency.

StepReactantMolar Eq.ReagentMolar Eq.SolventTemp. (°C)Time (h)Typical Yield (%)
1 2-Chloro-6-fluorobenzaldehyde1.0Ethylamine1.2DCM/THFRT12-18~85-95% (crude)
NaBH(OAc)₃1.5
2 Amine Intermediate1.0Methanesulfonyl Chloride1.2DCM0 to RT2-4~80-90%
Triethylamine1.5

Synthesis Workflow Visualization

The complete forward synthesis pathway is illustrated below, showing the progression from starting materials to the final product.

G cluster_0 Starting Materials cluster_1 Reagents SM_Aldehyde 2-Chloro-6-fluorobenzaldehyde Intermediate Intermediate Amine SM_Aldehyde->Intermediate Step 1: Reductive Amination SM_Amine Ethylamine SM_Amine->Intermediate Step 1: Reductive Amination Reagent_Reducer NaBH(OAc)₃ Reagent_Reducer->Intermediate Reagent_MsCl Methanesulfonyl Chloride Product Final Product (Target Molecule) Reagent_MsCl->Product Reagent_Base Triethylamine Reagent_Base->Product Intermediate->Product Step 2: Sulfonylation

Caption: Forward synthesis workflow diagram.

Conclusion

The described two-step synthesis pathway, commencing with a reductive amination followed by sulfonylation, represents a highly effective and reliable method for the preparation of 1-(2-chloro-6-fluorophenyl)-N-ethylmethanesulfonamide. This strategy leverages well-understood, high-yielding reactions and utilizes readily accessible starting materials, making it suitable for both small-scale research and larger-scale production. The detailed protocols and mechanistic insights provided in this guide offer researchers a solid foundation for synthesizing this and structurally related molecules, facilitating further exploration in the fields of medicinal chemistry and drug discovery.

References

  • BenchChem. (2025). Application Notes and Protocols: Reaction of (2-bromophenyl)methanesulfonyl chloride with Primary and Secondary Amines. BenchChem.
  • Ningbo Inno Pharmchem Co., Ltd. (2026, February 12). Exploring the Synthesis Pathways of 2-Chloro-6-fluorobenzaldehyde.
  • Wikipedia. (n.d.). 2-Chloro-6-fluorobenzaldehyde.
  • Royal Society of Chemistry. (n.d.). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.
  • Wikipedia. (n.d.). Methanesulfonyl chloride.
  • Patsnap. (2012, August 1). Method for preparing 2-chloro-6-fluorobenzaldehyde. Eureka.
  • Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review.
  • BenchChem. (2025).
  • Google Patents. (n.d.). CN102617312B - Method for preparing 2-chloro-6-fluorobenzaldehyde.
  • Wilson, A. A., et al. (1990). Reductive amination of [18F]fluorobenzaldehydes: Radiosyntheses of [2‐18F]‐ and [4‐18F]fluorodexetimides. Journal of Labelled Compounds and Radiopharmaceuticals, 28(10), 1189-1199.
  • Study.com. (n.d.). Methanesulfonyl Chloride | Properties, Structure & Mesylation.
  • Google Patents. (n.d.). US3574740A - Method of preparing methane sulfonamide and its derivatives.
  • Organic Reactions. (n.d.). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents.
  • Sisko, J., et al. (2017). Direct Synthesis of Protected Secondary N‑Alkylamines via Reductive Amination of Aldehydes with Protected N‑Alkylamines Using Me2SiHCl. The Journal of Organic Chemistry, 82(21), 11936-11943.
  • MDPI. (2023, February 17). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites.
  • Muthukaman, N., et al. (2017). Discovery of 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[1][2]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide as potent, selective and efficacious microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitor. Bioorganic & Medicinal Chemistry Letters, 27(15), 3464-3471.

  • BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of 2-(5-chloro-2-methyl-N-methylsulfonylanilino)-N-(2,6-difluorophenyl)acetamide. BenchChem.

Sources

A Preliminary Technical Assessment of 1-(2-chloro-6-fluorophenyl)-N-ethylmethanesulfonamide: A Hypothetical Mechanism of Action

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: The compound 1-(2-chloro-6-fluorophenyl)-N-ethylmethanesulfonamide is not well-documented in publicly available scientific literature. Therefore, this guide presents a hypothetical mechanism of action based on the analysis of its core structural motifs: the 2-chloro-6-fluorophenyl group and the N-ethylmethanesulfonamide moiety. The information herein is intended for research and discussion purposes and should not be considered as established fact.

Introduction

The confluence of a di-halogenated phenyl ring and a sulfonamide group in 1-(2-chloro-6-fluorophenyl)-N-ethylmethanesulfonamide suggests a potential for biological activity. The methanesulfonamide moiety is a cornerstone in medicinal chemistry, recognized for its role as a pharmacophore in a multitude of therapeutic agents.[1][2] Its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2] The 2-chloro-6-fluorophenyl group, a halogenated aromatic system, likely influences the compound's pharmacokinetic properties and target-binding affinity. This guide will explore a plausible, albeit theoretical, mechanism of action for this compound, drawing parallels from structurally related molecules.

Proposed Mechanism of Action: Inhibition of Inflammatory Pathways

The most probable mechanism of action for 1-(2-chloro-6-fluorophenyl)-N-ethylmethanesulfonamide is the modulation of inflammatory cascades, primarily through the inhibition of key enzymes such as cyclooxygenase-2 (COX-2) or microsomal prostaglandin E2 synthase-1 (mPGES-1).

The rationale for this hypothesis is twofold. Firstly, the methanesulfonamide group is a well-established bioisostere for carboxylic acids and is a prominent feature in numerous selective COX-2 inhibitors.[1][2] Secondly, compounds bearing the 2-chloro-6-fluorophenyl moiety have demonstrated potent inhibitory activity against mPGES-1, a critical enzyme in the production of pro-inflammatory prostaglandin E2.[3]

Hypothetical Signaling Pathway:

Inflammatory_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 mPGES1 mPGES-1 PGH2->mPGES1 PGE2 Prostaglandin E2 (PGE2) mPGES1->PGE2 Inflammation Inflammation (Pain, Fever, Swelling) PGE2->Inflammation Target_Compound 1-(2-chloro-6-fluorophenyl) -N-ethylmethanesulfonamide (Hypothetical) Target_Compound->COX2 Inhibition Target_Compound->mPGES1 Inhibition

Caption: Hypothetical inhibition of the pro-inflammatory prostaglandin E2 pathway.

Supporting Evidence from Structurally Related Compounds

While no direct evidence exists for the target compound, the biological activities of molecules containing its constituent parts lend credence to the proposed mechanism.

Table 1: Biological Activities of Compounds with Related Structural Motifs

Compound/Derivative ClassStructural MoietyBiological ActivityReference
Dioxane-fused tricyclic benzimidazoles2-((2-chloro-6-fluorophenyl)amino)Potent and selective mPGES-1 inhibitors[3]
Chalcone, pyrazoline, and pyridine derivativesMethanesulfonamideSelective COX-2 inhibition, anti-inflammatory[4]
6-methanesulfonamide-3,4-methylenedioxyphenyl-N-acylhydrazonesMethanesulfonamideNon-selective COX inhibition, anti-inflammatory[5]
Imidazolidine derivatives(2-chloro-6-fluorobenzyl)Schistosomicidal, antidepressant, antifungal, antiviral, antibiotic[6]
Phenyl and benzyl sulfonamidesSulfonamideAromatase inhibition[7]
N-substituted phenyl methanesulfonamidesMethanesulfonamideClass III antiarrhythmic activity[2]

The data in Table 1 illustrates that the methanesulfonamide moiety is a versatile pharmacophore frequently associated with anti-inflammatory activity through COX inhibition.[4][5] Furthermore, the presence of a 2-chloro-6-fluorophenyl group in a known potent mPGES-1 inhibitor strongly suggests that this part of the molecule can drive binding to key inflammatory enzymes.[3]

Experimental Protocols for Mechanism Validation

To investigate the hypothetical mechanism of action of 1-(2-chloro-6-fluorophenyl)-N-ethylmethanesulfonamide, a series of in vitro and cell-based assays would be required.

In Vitro Enzyme Inhibition Assays

Objective: To determine the direct inhibitory effect of the compound on COX-1, COX-2, and mPGES-1.

Methodology:

  • Enzyme Source: Recombinant human COX-1, COX-2, and mPGES-1 enzymes.

  • Assay Principle: Utilize commercially available colorimetric or fluorometric assay kits that measure the peroxidase activity of COX enzymes or the conversion of PGH2 to PGE2 by mPGES-1.

  • Procedure: a. Prepare a dilution series of the test compound in a suitable solvent (e.g., DMSO). b. In a 96-well plate, add the enzyme, substrate (arachidonic acid for COX assays, PGH2 for mPGES-1 assay), and the test compound at various concentrations. c. Incubate the reaction mixture at 37°C for a specified time. d. Stop the reaction and measure the product formation according to the kit manufacturer's instructions. e. Calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Cell-Based Assays for Prostaglandin E2 Production

Objective: To assess the compound's ability to inhibit PGE2 production in a cellular context.

Methodology:

  • Cell Line: Use a relevant cell line, such as A549 human lung carcinoma cells or RAW 264.7 murine macrophages, which produce PGE2 upon stimulation.

  • Procedure: a. Seed the cells in 24-well plates and allow them to adhere overnight. b. Pre-incubate the cells with varying concentrations of the test compound for 1-2 hours. c. Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) or interleukin-1β (IL-1β) to induce PGE2 production. d. After an appropriate incubation period (e.g., 24 hours), collect the cell culture supernatant. e. Quantify the concentration of PGE2 in the supernatant using a competitive enzyme-linked immunosorbent assay (ELISA). f. Determine the IC50 value for the inhibition of PGE2 production.

Experimental Workflow Diagram

Experimental_Workflow cluster_0 In Vitro Assays cluster_1 Cell-Based Assays Compound_Prep_Vitro Prepare Compound Dilutions Enzyme_Assay COX-1/COX-2 & mPGES-1 Enzyme Inhibition Assays Compound_Prep_Vitro->Enzyme_Assay IC50_Vitro Calculate IC50 Values Enzyme_Assay->IC50_Vitro Data_Analysis Analyze & Compare IC50 Values IC50_Vitro->Data_Analysis Cell_Culture Culture A549 or RAW 264.7 Cells Compound_Treatment Pre-treat Cells with Compound Cell_Culture->Compound_Treatment Stimulation Stimulate with LPS/IL-1β Compound_Treatment->Stimulation Supernatant_Collection Collect Supernatant Stimulation->Supernatant_Collection PGE2_ELISA Measure PGE2 by ELISA Supernatant_Collection->PGE2_ELISA IC50_Cell Calculate IC50 Values PGE2_ELISA->IC50_Cell IC50_Cell->Data_Analysis Start Start Validation cluster_0 cluster_0 Start->cluster_0 cluster_1 cluster_1 Start->cluster_1 Conclusion Conclude on Mechanism Data_Analysis->Conclusion

Caption: Workflow for the experimental validation of the hypothetical mechanism.

Alternative Hypothetical Mechanisms

Given the diverse biological activities associated with both the sulfonamide and di-halogenated phenyl moieties, alternative or secondary mechanisms of action should also be considered.

  • Kinase Inhibition: The sulfonamide group is present in several kinase inhibitors.[1] The compound could potentially interact with the ATP-binding site of various protein kinases involved in cell signaling and proliferation.

  • Ion Channel Modulation: N-substituted sulfonamides have been reported to possess antiarrhythmic properties, suggesting a possible interaction with cardiac ion channels.[2]

  • Aromatase Inhibition: Sulfonamide derivatives have been investigated as inhibitors of aromatase, an enzyme involved in estrogen biosynthesis, which is a target in breast cancer therapy.[7]

Further broad-based screening against a panel of receptors, enzymes, and ion channels would be necessary to explore these possibilities.

Conclusion

In the absence of direct experimental data, a comprehensive analysis of the structural components of 1-(2-chloro-6-fluorophenyl)-N-ethylmethanesulfonamide allows for the formulation of a plausible hypothesis regarding its mechanism of action. The strong precedent for methanesulfonamide derivatives as inhibitors of COX enzymes, coupled with the presence of the 2-chloro-6-fluorophenyl moiety in known mPGES-1 inhibitors, points towards a primary role in the modulation of the arachidonic acid inflammatory pathway. The experimental protocols outlined in this guide provide a clear roadmap for the validation of this hypothesis. Further investigation is warranted to elucidate the definitive mechanism of action and to explore the full therapeutic potential of this compound.

References

  • Fahmy, H., El-Sayed, M. A., & El-Gazzar, M. G. (2023). Methanesulfonamide derivatives as gastric safe anti-inflammatory agents: Design, synthesis, selective COX-2 inhibitory activity, histopathological and histochemical studies. Bioorganic Chemistry, 140, 106787. Available from: [Link]

  • Fraga, A. G. M., de Faria, A. R., & Barreiro, E. J. (2009). Novel 6-methanesulfonamide-3,4-methylenedioxyphenyl-N-acylhydrazones: orally effective anti-inflammatory drug candidates. Bioorganic & Medicinal Chemistry, 17(3), 1045-1053. Available from: [Link]

  • Guedes, R. A., Ferreira, J. D. C., & da Silva, A. D. (2025). Discovery and Evaluation of Novel Sulfonamide Derivatives Targeting Aromatase in ER+ Breast Cancer. Molecules, 30(17), 3987. Available from: [Link]

  • Matos-Rocha, T. J., da Silva, A. L., & Pitta, M. G. R. (2017). Synthesis and biological evaluation of novel imidazolidine derivatives as candidates to schistosomicidal agents. ResearchGate. Available from: [Link]

  • Muthukaman, N., Deshmukh, S., Sarode, N., Tondlekar, S., Tambe, M., Pisal, D., ... & Gharat, L. A. (2016). Discovery of 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[1][5]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide as potent, selective and efficacious microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitor. Bioorganic & Medicinal Chemistry Letters, 26(24), 5977-5984. Available from: [Link]

Sources

structural characterization of 1-(2-chloro-6-fluorophenyl)-N-ethylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Structural Characterization of 1-(2-chloro-6-fluorophenyl)-N-ethylmethanesulfonamide

Authored by: A Senior Application Scientist

Preamble: The Imperative of Structural Certainty in Drug Discovery

In the realm of modern drug development, the precise structural elucidation of a novel chemical entity is not merely a formality but the very cornerstone upon which its entire preclinical and clinical development rests. The three-dimensional arrangement of atoms in a molecule dictates its physicochemical properties, its interaction with biological targets, and ultimately, its therapeutic efficacy and safety profile.[1][2] This guide provides a comprehensive, in-depth overview of the multi-pronged analytical approach required to definitively characterize the structure of a novel sulfonamide, exemplified by the hypothetical molecule, 1-(2-chloro-6-fluorophenyl)-N-ethylmethanesulfonamide. As Senior Application Scientist, the narrative that follows is grounded in the practical realities of a drug discovery laboratory, emphasizing not just the "how" but the critical "why" behind each experimental choice.

The sulfonamide functional group is a cornerstone of medicinal chemistry, found in a wide array of therapeutic agents, including antimicrobials, diuretics, and anticonvulsants.[3] The nuanced interplay of the sulfonyl group with its nitrogen and carbon substituents necessitates a rigorous and orthogonal analytical workflow to ensure absolute structural confirmation.

Section 1: The Synthetic Pathway and Initial Confirmation

The journey of structural characterization begins with the synthesis of the target molecule. A plausible synthetic route to 1-(2-chloro-6-fluorophenyl)-N-ethylmethanesulfonamide would likely involve the reaction of 2-chloro-6-fluoroaniline with methanesulfonyl chloride to form an intermediate, which is then N-alkylated with an ethyl group.

Experimental Protocol: Synthesis of 1-(2-chloro-6-fluorophenyl)-N-ethylmethanesulfonamide (Hypothetical)

  • Step 1: Synthesis of N-(2-chloro-6-fluorophenyl)methanesulfonamide: To a stirred solution of 2-chloro-6-fluoroaniline in a suitable aprotic solvent such as dichloromethane, add triethylamine. Cool the mixture to 0°C and add methanesulfonyl chloride dropwise. Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Step 2: N-alkylation: To the reaction mixture from Step 1, add a suitable base such as sodium hydride, followed by the addition of ethyl iodide. Stir the reaction at room temperature for 24-48 hours.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The crude product is then purified by column chromatography.

Following synthesis, a preliminary confirmation of the product's identity is typically achieved through thin-layer chromatography (TLC) and mass spectrometry.

Section 2: Spectroscopic Elucidation: A Triumvirate of Techniques

Spectroscopic techniques are the workhorses of structural characterization, providing detailed information about the molecular framework and functional groups present.[4] A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic Blueprint

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[4][5] For our target molecule, a suite of NMR experiments including ¹H, ¹³C, and ¹⁹F NMR would be employed.

¹H NMR Spectroscopy
  • Expected Signals:

    • Aromatic Protons: The 2-chloro-6-fluorophenyl group will exhibit a complex multiplet pattern in the aromatic region (typically δ 7.0-8.0 ppm). The coupling patterns will be influenced by both the chlorine and fluorine substituents.

    • Ethyl Group: An ethyl group will show a characteristic quartet for the methylene (-CH₂-) protons (due to coupling with the methyl protons) and a triplet for the methyl (-CH₃) protons (due to coupling with the methylene protons).

    • Methanesulfonyl Group: The methyl protons of the methanesulfonyl group will appear as a singlet, typically in the δ 2.5-3.5 ppm region.

¹³C NMR Spectroscopy
  • Expected Signals:

    • Aromatic Carbons: The six carbons of the phenyl ring will give rise to distinct signals in the aromatic region (δ 110-160 ppm). The carbons directly attached to the electronegative chlorine and fluorine atoms will have their chemical shifts significantly influenced.

    • Ethyl Group Carbons: Two signals corresponding to the methylene and methyl carbons of the ethyl group.

    • Methanesulfonyl Carbon: A single signal for the methyl carbon of the methanesulfonyl group.

¹⁹F NMR Spectroscopy
  • Expected Signals: The presence of a fluorine atom provides an additional, highly sensitive NMR handle. A ¹⁹F NMR spectrum will show a single resonance for the fluorine atom on the phenyl ring, and its coupling to adjacent protons can further confirm the substitution pattern.[6]

Experimental Protocol: NMR Spectroscopic Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 or 500 MHz).[6]

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to the corresponding atoms in the molecule.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[4][7] For a sulfonamide, the characteristic stretching vibrations of the S=O and S-N bonds are of particular interest.

Key IR Absorptions for Sulfonamides:
Functional GroupAbsorption Range (cm⁻¹)Intensity
N-H Stretch (if present)3300-3200Medium
C-H Stretch (aromatic)3100-3000Medium
C-H Stretch (aliphatic)3000-2850Medium
S=O Asymmetric Stretch1350-1315Strong
S=O Symmetric Stretch1160-1140Strong
S-N Stretch940-830Medium

Table 1: Characteristic IR absorption frequencies for sulfonamides.[7][8]

The presence of strong absorptions in the 1350-1315 cm⁻¹ and 1160-1140 cm⁻¹ regions would provide compelling evidence for the presence of the sulfonyl group.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

  • Data Analysis: The positions and intensities of the absorption bands are correlated with the functional groups expected in the molecule.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through the analysis of its fragmentation pattern.[9][10] High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition.

Expected Mass Spectrometric Data:
  • Molecular Ion Peak ([M]⁺ or [M+H]⁺): The mass spectrum should show a prominent peak corresponding to the molecular weight of 1-(2-chloro-6-fluorophenyl)-N-ethylmethanesulfonamide. The isotopic pattern of this peak, due to the presence of chlorine (³⁵Cl and ³⁷Cl), will be a key diagnostic feature.

  • Fragmentation Pattern: The molecule is expected to fragment at the weaker bonds, such as the S-N and S-C bonds. Analysis of the fragment ions can help to piece together the structure.

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • LC Separation: The sample is injected into a high-performance liquid chromatography (HPLC) system to ensure the purity of the analyte entering the mass spectrometer.

  • MS Analysis: The eluent from the HPLC is directed into the ion source (e.g., electrospray ionization - ESI) of the mass spectrometer. The mass spectrum is acquired in both positive and negative ion modes.

  • Data Analysis: The molecular ion peak is identified, and its mass-to-charge ratio (m/z) is used to confirm the molecular weight. The fragmentation pattern is analyzed to support the proposed structure.

Section 3: X-ray Crystallography: The Definitive 3D Structure

While spectroscopic methods provide a wealth of structural information, single-crystal X-ray diffraction provides the unambiguous, three-dimensional structure of a molecule in the solid state.[11] This technique is the gold standard for structural determination.

The process involves growing a high-quality single crystal of the compound, which can often be the most challenging step.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Crystals can be grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.

  • Data Collection: A suitable crystal is mounted on a goniometer and irradiated with X-rays. The diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, revealing the precise positions of all atoms in the unit cell. The structural model is then refined to obtain accurate bond lengths, bond angles, and torsion angles.

The resulting crystal structure would provide definitive proof of the connectivity of the atoms in 1-(2-chloro-6-fluorophenyl)-N-ethylmethanesulfonamide and would also reveal details about its conformation and intermolecular interactions in the solid state.

Visualizing the Workflow

The following diagram illustrates the integrated workflow for the structural characterization of a novel sulfonamide.

Structural_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Definitive Structure cluster_conclusion Final Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR Purity & Connectivity IR IR Spectroscopy Purification->IR Functional Groups MS Mass Spectrometry (LC-MS, HRMS) Purification->MS Molecular Weight XRay Single-Crystal X-ray Diffraction NMR->XRay Confirmation IR->XRay Confirmation MS->XRay Confirmation Final_Structure Confirmed Structure of 1-(2-chloro-6-fluorophenyl)-N-ethylmethanesulfonamide XRay->Final_Structure Unambiguous 3D Structure

Caption: Integrated workflow for structural characterization.

Conclusion: A Foundation of Confidence

The structural characterization of a novel compound like 1-(2-chloro-6-fluorophenyl)-N-ethylmethanesulfonamide is a systematic and multi-faceted process. Each analytical technique provides a unique piece of the structural puzzle, and it is the convergence of data from all methods that provides the high degree of confidence required in drug discovery and development.[12] This rigorous approach ensures that subsequent biological and toxicological studies are conducted on a well-defined chemical entity, ultimately safeguarding the integrity of the drug development pipeline.

References

  • Advancements in small molecule drug design: A structural perspective - PMC. (n.d.).
  • The role of structural biology in drug discovery - JEOL USA blog. (n.d.).
  • Pharmaceutical Development and the Applications of Spectroscopy in Biopharmaceutical Identification - Longdom Publishing. (2024, October 17).
  • A sensitive and repeatable method for characterization of sulfonamides and trimethoprim in honey using QuEChERS extracts - Shimadzu. (n.d.).
  • What Do Advances in Structural Proteomics Mean for Drug Development?. (2023, April 6).
  • Determination and Confirmation of Sulfonamides Revision: 05 Replaces: CLG-SUL.04 Effective: 09/25/2009 - USDA Food Safety and Inspection Service. (n.d.).
  • Structural characterization methods for biosimilars: fit-for-purpose, qualified or validated - GaBIJ. (2022, April 25).
  • Analysis of Trace Levels of Sulfonamide and Tetracycline Antimicrobials in Groundwater and Surface Water Using Solid-Phase Extraction and Liquid Chromatography/Mass Spectrometry | Analytical Chemistry - ACS Publications. (2001, August 23).
  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC. (2019, January 28).
  • Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. (n.d.).
  • Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides - The Royal Society of Chemistry. (n.d.).
  • Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a - Semantic Scholar. (n.d.).
  • Synthetic, Infrared And Nmr (1H And 13C) Spectral Studies Of N-(Substituted Phenyl)-Methanesulphonamides - R Discovery. (2004, August 1).
  • Crystal structure of 2-chloro-N-(3-fluorophenyl)acetamide - PMC. (2015, May 1).
  • Discovery of 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl). (n.d.).
  • (PDF) Crystal structure of 2-chloro-N-(3-fluorophenyl)acetamide - ResearchGate. (n.d.).
  • Supporting Information Chiral Discrimination of Monosaccharides Derivatized with 2- Fluorophenyl Hydrazine Using 19F NMR Spectro - DOI. (n.d.).
  • 2-[[(1S)-1-(2-chloro-6-fluorophenyl)ethyl]amino]acetamide | C10H12ClFN2O | CID - PubChem. (n.d.).
  • Intramolecular Hydrogen Bonding in N 6 -Substituted 2-Chloroadenosines: Evidence from NMR Spectroscopy - MDPI. (2023, June 2).
  • 2-(2-chloro-6-fluorophenyl)-N-[1-(2-methoxy-5-methylphenyl)ethyl]acetamide - Guidechem. (n.d.).
  • Sarcouncil Journal of Biomedical Sciences Synthesis and Structural Determination of Several Sulfonamides Synthesized From Nitrov. (2026, January 21).
  • 4-Chloro-N-(2-methyl-4-nitrophenyl)-benzenesulfonamide, N-trifluoroacetyl-. (n.d.).
  • Synthesis, spectral evaluation and pharmacological screening of some sulfa drugs - PISRT. (2019, January 1).
  • (PDF) 2-Chloro-N-(4-fluorophenyl)acetamide - ResearchGate. (n.d.).
  • Synthesis, Spectral, and Fluorescence Studies of Fluorophenyl Methoxy Substituted Nickel Phthalocyanine Complex - PubMed. (2023, May 2).

Sources

Engineering Novel Benzenesulfonamides: From Rational Design to Synthetic Execution and Validation

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, navigating the discovery and synthesis of novel benzenesulfonamide compounds requires a deep understanding of both structural pharmacodynamics and modern synthetic chemistry. Benzenesulfonamides represent a privileged pharmacophore, primarily recognized for their potent inhibition of carbonic anhydrases (CAs)[1]. The defining structural feature—the sulfonamide group ( −SO2​NH2​ )—acts as a highly efficient zinc-binding group (ZBG), coordinating with the catalytic Zn2+ ion in the active site of these metalloenzymes[1].

This whitepaper provides a comprehensive, causality-driven guide to the rational design, green synthesis, and kinetic validation of next-generation benzenesulfonamide derivatives.

Rational Design and Structure-Activity Relationship (SAR) Dynamics

The primary challenge in benzenesulfonamide drug discovery is achieving isoform selectivity. The human genome encodes 15 CA isoforms; inhibiting off-target cytosolic isoforms (hCA I and II) can lead to systemic toxicity when the actual therapeutic targets are tumor-associated transmembrane isoforms (hCA IX and XII)[2].

The Causality of SAR: The primary sulfonamide nitrogen acts as the ZBG, displacing the zinc-bound water/hydroxide ion essential for catalytic CO2​ hydration[1]. However, it is the substituted benzene ring and its extended "tail" that dictate isoform selectivity. The active site of hCA IX possesses a distinct hydrophobic pocket compared to hCA II. By introducing bulky, rigid moieties (such as indoline or 4,5,6,7-tetrabromophthalimide) or electron-withdrawing fluorine atoms to the benzenesulfonamide core, researchers can exponentially increase binding affinity to hCA IX via favorable van der Waals interactions and steric complementation[2][3]. Furthermore, utilizing click chemistry to append triazole rings allows for the rapid spatial tuning of the tail moiety, forcing the molecule to adopt a conformation that clashes with the narrower cleft of hCA II while fitting perfectly into hCA IX[3].

SAR_Logic ZBG Zinc-Binding Group (-SO2NH2) Target Target Enzyme (hCA IX / XII) ZBG->Target Coordinates Catalytic Zn2+ Core Aromatic Core (e.g., Tetrafluorobenzene) Core->ZBG Tail Tail Moiety (Triazole, Indoline, etc.) Core->Tail Core->Target Orients in Active Site Tail->Target Drives Isoform Selectivity

Caption: Structural determinants of benzenesulfonamide selectivity and enzyme binding.

Advanced Synthetic Methodologies: Visible-Light-Induced Coupling

Classical synthesis of benzenesulfonamides relies on the chlorosulfonation of aromatic rings followed by amination. This approach frequently requires harsh conditions and utilizes aromatic amines, which are genotoxic and represent highly undesired impurities in active pharmaceutical ingredients (APIs)[4].

To circumvent this, modern synthesis has pivoted toward redox-neutral, transition-metal-catalyzed, and visible-light-induced pathways. The following protocol details an advanced S(O)2​–N coupling method between phenylsulfinic acid derivatives and aryl azides using dual copper and visible-light catalysis[4].

Causality of the Protocol: Visible light irradiation of the photocatalyst ( Ir(ppy)3​ ) induces the extrusion of N2​ from the aryl azide, generating a highly reactive triplet nitrene intermediate[4]. Concurrently, the copper catalyst ( CuCN ) facilitates the generation of a sulfonyl radical from the sulfinic acid. This dual-catalytic system ensures that the radical-nitrene coupling selectively forms the S(O)2​−N bond under mild, redox-neutral conditions, preventing the over-oxidation typical of classical methods and eliminating the need for genotoxic amine precursors[4].

Step-by-Step Methodology: Photocatalytic S(O)2​–N Coupling

Note: This is a self-validating protocol designed for high-purity API synthesis.

  • Reaction Assembly: In a dry, nitrogen-purged 10 mL Schlenk tube, add the selected phenylsulfinic acid derivative (0.11 mmol) and the aryl azide (0.10 mmol)[4].

  • Catalyst Loading: Introduce Ir(ppy)3​ (1.0 mol%) as the visible-light photocatalyst and CuCN (10 mol%) as the radical-generating co-catalyst[4].

  • Solvation: Dissolve the solid mixture in 1.0 mL of anhydrous, degassed acetonitrile ( CH3​CN ).

  • Photochemical Irradiation: Seal the tube and irradiate the stirred mixture using 24W blue LEDs at room temperature for 24 hours under a continuous N2​ atmosphere[4].

  • In-Process Validation: At 12 and 24 hours, sample 5 µL of the mixture. Monitor reaction progression via Thin-Layer Chromatography (TLC) to confirm the complete consumption of the aryl azide.

  • Quenching & Purification: Dilute the mixture with ethyl acetate and wash with brine. Dry the organic layer over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography.

  • Structural Validation: Validate the isolated benzenesulfonamide using 1H−NMR and High-Resolution Mass Spectrometry (HRMS) to definitively confirm S(O)2​−N bond formation.

Synthesis_Workflow Start Aryl Azide + Sulfinic Acid PhotoCat Ir(ppy)3 + Blue LED (24W) Start->PhotoCat Nitrene Triplet Nitrene + Sulfonyl Radical PhotoCat->Nitrene N2 extrusion Coupling CuCN Catalyzed Coupling Nitrene->Coupling Product Benzenesulfonamide Derivative Coupling->Product S(O)2-N bond formation

Caption: Visible-light-induced radical-nitrene coupling workflow for benzenesulfonamide synthesis.

Biological Validation & Quantitative Profiling

Once synthesized, compounds must undergo rigorous kinetic validation. The following table summarizes the quantitative profiling of various novel benzenesulfonamide classes against key CA isoforms, demonstrating the SAR principles discussed in Section 1.

Table 1: Quantitative Profiling of Benzenesulfonamides against CA Isoforms
Compound Class / Reference DrughCA I Ki​ (nM)hCA II Ki​ (nM)hCA IX Ki​ (nM)hCA XII Ki​ (nM)Primary Indication / Target
Acetazolamide (Standard) [5]250.012.025.05.7Broad-spectrum CAI
Benzoylthioureido (7c) [5]33.0> 1000> 1000> 1000Cytosolic CA targeting
Tetrabromophthalimide [2]> 143.047.0 - 190.08.5 - 234.06.1 - 197.0Tumor-associated hypoxia
Re/99mTc-Labeled (3d) [6]N/AN/A9.0 ( IC50​ )N/AHypoxic tumor imaging
Step-by-Step Methodology: Stopped-Flow CO2​ Hydration Assay

To prove the efficacy of the synthesized compounds, the gold-standard assay measures the enzyme's CO2​ hydration activity in real-time.

Causality of the Assay: Measuring the rate of pH change during CO2​ hydration provides a direct kinetic readout of enzyme activity. By pre-incubating the enzyme with the benzenesulfonamide, the ZBG coordinates the zinc ion, blocking the nucleophilic attack of the zinc-bound hydroxide on CO2​ . This increases the time required for the pH indicator to change color, allowing for the precise calculation of the inhibition constant ( Ki​ )[2].

  • Reagent Preparation: Prepare a solution of the specific recombinant hCA isoform (e.g., hCA IX) in a buffer containing 20 mM HEPES (pH 7.4) and 20 mM Na2​SO4​ (to maintain constant ionic strength).

  • Inhibitor Dilution: Serially dilute the synthesized benzenesulfonamide in DMSO. Ensure the final DMSO concentration in the assay remains < 1% to prevent solvent-induced enzyme denaturation.

  • Pre-incubation: Incubate the enzyme with the inhibitor for 15 minutes at room temperature. Causality: This allows the system to reach thermodynamic equilibrium, ensuring the establishment of the enzyme-inhibitor complex before substrate introduction.

  • Substrate Addition: Rapidly mix the enzyme-inhibitor solution with CO2​ -saturated water using a stopped-flow spectrophotometer.

  • Detection: Monitor the pH change using a pH-sensitive indicator (e.g., phenol red) at its specific absorbance peak (typically 557 nm).

  • Systemic Validation: Include Acetazolamide (AAZ) as a positive control in every run. A calculated Ki​ for AAZ outside the established 12-25 nM range invalidates the run, ensuring systemic reliability across batches.

  • Data Analysis: Calculate the initial velocity of the reaction from the linear portion of the absorbance curve. Determine the Ki​ values using non-linear least-squares fitting of the dose-response curve.

Sources

An In-depth Technical Guide to the Solubility and Stability of 1-(2-chloro-6-fluorophenyl)-N-ethylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of the novel compound, 1-(2-chloro-6-fluorophenyl)-N-ethylmethanesulfonamide. While specific experimental data for this molecule is not yet publicly available, this document synthesizes established principles and methodologies from the broader class of sulfonamides and methanesulfonamides to offer a robust predictive framework for researchers, scientists, and drug development professionals. The insights and protocols detailed herein are designed to guide the empirical determination of this compound's physicochemical properties, a critical step in its development pathway.

Introduction to 1-(2-chloro-6-fluorophenyl)-N-ethylmethanesulfonamide

1-(2-chloro-6-fluorophenyl)-N-ethylmethanesulfonamide is a distinct chemical entity featuring a sulfonamide linkage, a functional group prevalent in a wide array of therapeutic agents. The molecule's structure, characterized by a substituted phenyl ring and an N-ethyl methanesulfonamide moiety, suggests a complex interplay of electronic and steric factors that will govern its solubility and stability. Understanding these properties is paramount for formulation development, pharmacokinetic profiling, and ensuring the safety and efficacy of any potential therapeutic application. This guide will delve into the theoretical underpinnings and practical experimental approaches for characterizing this compound.

Solubility Profile: A Predictive Analysis

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. For 1-(2-chloro-6-fluorophenyl)-N-ethylmethanesulfonamide, solubility is expected to be influenced by pH, the nature of the solvent, and temperature.

pH-Dependent Solubility

Sulfonamides are ionizable molecules, and their solubility in aqueous media is highly dependent on the pH of the solution.[1][2] The sulfonamide group (-SO₂NH-) possesses an acidic proton, and its pKa value will dictate the pH at which the molecule transitions from its less soluble, unionized form to its more soluble, ionized (anionic) form.[1] Given the electron-withdrawing nature of the chloro and fluoro substituents on the phenyl ring, the sulfonamide proton is expected to be moderately acidic.

The solubility of sulfonamides generally increases with increasing pH as the compound deprotonates to form a more water-soluble salt.[3] Conversely, in acidic to neutral pH, the compound will predominantly exist in its less soluble, neutral form.[4]

Solubility in Organic Solvents

The solubility in organic solvents is governed by the principle of "like dissolves like." The presence of the aromatic ring and the ethyl group in 1-(2-chloro-6-fluorophenyl)-N-ethylmethanesulfonamide imparts a degree of lipophilicity. Therefore, it is anticipated to exhibit solubility in a range of organic solvents.

Table 1: Predicted Solubility of 1-(2-chloro-6-fluorophenyl)-N-ethylmethanesulfonamide in Various Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolLow in water, moderate in alcoholsThe molecule has polar functional groups but also significant non-polar regions. Hydrogen bonding with protic solvents will enhance solubility compared to water.
Polar Aprotic DMSO, DMF, AcetonitrileHighThese solvents can effectively solvate both the polar sulfonamide group and the non-polar regions of the molecule without the steric hindrance of hydrogen bonding.[5]
Non-Polar Hexane, TolueneLowThe overall polarity of the molecule is too high for significant solubility in non-polar solvents.[6]
Experimental Protocol for Solubility Determination (Isothermal Saturation Method)

The gold-standard for determining equilibrium solubility is the isothermal saturation method. This protocol ensures that the solution is truly saturated with the compound at a given temperature.

Methodology:

  • Preparation: Add an excess amount of 1-(2-chloro-6-fluorophenyl)-N-ethylmethanesulfonamide to a series of vials containing the desired solvents (e.g., buffered aqueous solutions at various pH values, organic solvents).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the suspensions to separate the undissolved solid from the saturated solution.

  • Quantification: Accurately dilute an aliquot of the clear supernatant and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7]

Caption: Workflow for Isothermal Solubility Determination.

Stability Profile: Forced Degradation and Pathway Elucidation

Assessing the stability of a drug candidate is crucial for determining its shelf-life and identifying potential degradation products that could impact safety and efficacy. Forced degradation studies, or stress testing, are employed to accelerate the degradation process and predict the compound's stability under various conditions.[8]

Hydrolytic Stability

Hydrolysis is a common degradation pathway for many pharmaceuticals. For sulfonamides, the primary site of hydrolytic cleavage is the sulfonamide (S-N) bond.[9] The rate of hydrolysis is often pH-dependent, with increased degradation typically observed under strongly acidic or basic conditions.[4][10] Aliphatic sulfonamides, like methanesulfonamide, are generally more stable to hydrolysis than their aromatic counterparts.[9]

Thermal Stability

Thermal degradation is assessed by exposing the compound to elevated temperatures. The stability of sulfonamides to heat can vary depending on their specific structure and solid-state properties.[11] Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are valuable techniques for evaluating thermal stability.

Photostability

Exposure to light, particularly ultraviolet (UV) radiation, can induce photodegradation. Aromatic sulfonamides can be susceptible to photolytic degradation.[12] The presence of the substituted phenyl ring in 1-(2-chloro-6-fluorophenyl)-N-ethylmethanesulfonamide suggests that photostability testing is warranted.

Oxidative Stability

Oxidative degradation can occur in the presence of oxidizing agents. While the core structure of the target molecule does not contain functionalities that are highly susceptible to oxidation, this pathway should still be investigated as part of a comprehensive stability assessment.

Table 2: Predicted Stability of 1-(2-chloro-6-fluorophenyl)-N-ethylmethanesulfonamide under Stress Conditions

Stress ConditionPredicted StabilityPotential Degradation Pathway
Acid Hydrolysis Moderately StableCleavage of the S-N bond to yield 2-chloro-6-fluoroaniline and N-ethylmethanesulfonic acid.[4][9]
Base Hydrolysis Moderately StableCleavage of the S-N bond.[4][9]
Thermal Likely StableDecomposition at elevated temperatures, the pattern of which would be determined by TGA/DSC.[11]
Photolytic Potentially LabilePhotoreactions involving the aromatic ring, potentially leading to dehalogenation or other rearrangements.[12]
Oxidative Likely StableThe molecule lacks highly oxidizable functional groups.
Experimental Protocol for Forced Degradation Studies

A systematic approach to forced degradation is necessary to identify potential degradation products and develop a stability-indicating analytical method.

Methodology:

  • Sample Preparation: Prepare solutions of 1-(2-chloro-6-fluorophenyl)-N-ethylmethanesulfonamide in various stress media (e.g., 0.1 M HCl, 0.1 M NaOH, water, 3% H₂O₂). For photostability, expose the solid drug and its solution to UV and visible light. For thermal stress, expose the solid drug to dry heat.

  • Stress Conditions: Incubate the samples under the defined stress conditions for a specified duration. The extent of degradation should ideally be between 5-20%.[13]

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

  • Chromatographic Separation: Analyze the samples using a stability-indicating HPLC method, capable of separating the parent drug from all degradation products. A diode-array detector (DAD) or mass spectrometry (MS) detector is highly recommended for peak purity assessment and identification of degradants.[14][15]

Caption: Workflow for Forced Degradation Studies.

Conclusion

This technical guide provides a predictive framework for understanding the solubility and stability of 1-(2-chloro-6-fluorophenyl)-N-ethylmethanesulfonamide based on the established behavior of related chemical classes. The provided experimental protocols offer a clear and robust pathway for the empirical determination of these critical physicochemical parameters. The insights gained from such studies will be invaluable for the continued development of this compound and will form the foundation for rational formulation design and the establishment of appropriate storage conditions.

References

  • Coloration and Photolytic Degradation of Some Sulfonamide Tablets under Exaggerated and Ordinary Ultraviolet Irradiation. J-Stage. [Link]

  • pH-induced Solubility Transition of Sulfonamide-Based Polymers. PubMed. [Link]

  • Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. PubMed. [Link]

  • Hydrolysis of sulphonamides in aqueous solutions. PubMed. [Link]

  • SOLUBILITY OF SULPHONAMIDES. The BMJ. [Link]

  • Thermodynamic Study of the Solubility of Some Sulfonamides in Octanol, Water, and the Mutually Saturated Solvents. Academia.edu. [Link]

  • Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. PubMed. [Link]

  • Photodegradation of sulfonamides and their N4-acetylated metabolites in water by simulated sunlight irradiation: Kinetics and identification of photoproducts. ResearchGate. [Link]

  • Sulfonamide Degradation. Institut für Wasserchemie und Chemische Balneologie. [Link]

  • The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections. ResearchGate. [Link]

  • Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. [Link]

  • Study of the thermal properties of derivatives of sulfonamides. AKJournals. [Link]

  • Pharmacology pH Dependency in Uptake of Sulfonamides by Bacteria1. Karger. [Link]

  • Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data. [Link]

  • H M~SO NHR. NIST. [Link]

  • Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation. PMC. [Link]

  • Degradation of sulfonamides as a microbial resistance mechanism. PubMed. [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Academia.edu. [Link]

  • Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. IPR. [Link]

Sources

Methodological & Application

Application Note: Preparation, Storage, and Handling Protocols for 1-(2-chloro-6-fluorophenyl)-N-ethylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

1-(2-chloro-6-fluorophenyl)-N-ethylmethanesulfonamide (CAS: 931749-11-0)[1] is a highly specific halogenated sulfonamide small molecule utilized in preclinical drug discovery, biochemical screening, and in vitro cellular assays. Due to its highly hydrophobic nature—driven by the chloro- and fluoro-substituted phenyl ring and the methanesulfonamide core—proper handling, solvation, and storage are critical. Incorrect preparation can lead to compound precipitation, inaccurate dosing, and irreproducible assay results.

This application note provides a self-validating, step-by-step protocol for the preparation of stable stock solutions and their subsequent dilution into aqueous media, ensuring maximum stability and biological efficacy.

Physicochemical Properties & Solvation Thermodynamics

Understanding the physicochemical properties of a small molecule is the first step in designing a reliable solvation strategy. The high lipophilicity of the 2-chloro-6-fluorophenyl moiety drastically reduces the compound's aqueous solubility. Dimethyl sulfoxide (DMSO) is the universal solvent of choice because its amphiphilic nature disrupts the crystalline lattice of the powder while stabilizing the hydrophobic domains of the molecule in solution[2].

Table 1: Physicochemical Properties
PropertyValue
Chemical Formula C9H11ClFNO2S
Molecular Weight (MW) 251.70 g/mol
CAS Number 931749-11-0[1]
Appearance Solid powder
Primary Solvent Anhydrous Dimethyl sulfoxide (DMSO)
Recommended Stock Concentration 10 mM to 50 mM[2]
Aqueous Solubility Poor (< 0.1 mM)

Stock Solution Preparation Protocol (DMSO)

Causality & Rationale: DMSO is highly hygroscopic. If the lyophilized powder or the solvent is exposed to atmospheric moisture, water absorption will lower the kinetic solubility limit of the compound, leading to micro-precipitation. Therefore, equilibration and the use of anhydrous solvents are non-negotiable steps.

Materials Required:
  • 1-(2-chloro-6-fluorophenyl)-N-ethylmethanesulfonamide powder

  • Anhydrous DMSO (Molecular Biology Grade, >99.9% purity)

  • Analytical balance (precision ±0.01 mg)

  • Sterile, amber microcentrifuge tubes (to prevent potential photolytic degradation)

  • Vortex mixer and sonicator bath

Table 2: Mass-to-Volume Dilution Guide

Use this table to determine the exact volume of DMSO required to achieve a target molarity based on the weighed mass of the compound.

Target ConcentrationMass of Compound (mg)Required Volume of DMSO (µL)
10 mM 1.00 mg397.3 µL
10 mM 5.00 mg1986.5 µL
50 mM 1.00 mg79.5 µL
50 mM 5.00 mg397.3 µL
Step-by-Step Methodology:
  • Equilibration: Allow the sealed vial of lyophilized powder to equilibrate to room temperature (20-25°C) for at least 30 minutes in a desiccator before opening.

  • Gravimetric Measurement: Weigh the desired mass of the compound using a calibrated analytical balance. Transfer to a sterile amber tube.

  • Solvation: Add the calculated volume of anhydrous DMSO directly to the powder.

  • Dissolution: Vortex the mixture vigorously for 30-60 seconds. If particulate matter remains visible, sonicate the tube in a room-temperature water bath for 2-5 minutes until the solution is completely clear and homogeneous.

  • Aliquoting: Divide the stock solution into single-use aliquots (e.g., 20-50 µL) in tightly sealed tubes. Do not store as a single large volume. Repeated freeze-thaw cycles degrade small molecules by inducing localized concentration gradients and irreversible precipitation[3][4].

StockPrep A Equilibrate Powder to RT B Weigh Compound (Analytical Balance) A->B C Add Anhydrous DMSO B->C D Vortex & Sonicate (Clear Solution) C->D E Aliquot (Single-use) D->E F Store at -80°C (Desiccated) E->F Warning Avoid Freeze-Thaw Cycles E->Warning

Caption: Workflow for the preparation and storage of 1-(2-chloro-6-fluorophenyl)-N-ethylmethanesulfonamide.

Storage Guidelines

To ensure the long-term efficacy of the small molecule inhibitor, strict adherence to thermal and atmospheric storage conditions is required[5]:

  • Short-term storage (up to 1 month): Store aliquots at -20°C[4].

  • Long-term storage (up to 6 months): Store aliquots at -80°C[4].

  • Atmospheric Control: Store all tubes in a sealed container with desiccant packs to actively prevent DMSO from absorbing ambient humidity.

Working Solution Preparation (Aqueous Media Shift)

When transitioning from a 100% DMSO stock to aqueous cell culture media or assay buffers, the "solvent shift" can cause the hydrophobic sulfonamide to rapidly crash out of solution. Furthermore, the final DMSO concentration in any cell-based assay must be strictly controlled to prevent solvent-induced cytotoxicity[3].

Step-by-Step Methodology for Aqueous Dilution:
  • Thawing: Thaw a single aliquot of the DMSO stock solution at room temperature. Vortex briefly to ensure homogeneity.

  • Media Preparation: Pre-warm the aqueous assay buffer or cell culture media to 37°C. Rationale: Higher temperatures increase the kinetic solubility limit during the critical mixing phase.

  • Serial Dilution: If your target assay concentration requires a dilution factor greater than 1:1000, perform an intermediate serial dilution in DMSO first.

  • The Dropwise Addition: Add the DMSO stock solution dropwise into the vortexing or actively stirring aqueous media. Never add aqueous media directly into the DMSO stock tube.

  • Vehicle Control: Ensure the final DMSO concentration in the assay does not exceed 0.1% - 0.5% (v/v) [3]. Always run a vehicle control containing the exact equivalent concentration of DMSO without the compound.

AqueousDilution Stock 10 mM DMSO Stock (Thawed at RT) Mix Dropwise Addition under Agitation Stock->Mix Media Pre-warmed Media (37°C) Media->Mix Working Working Solution (<0.5% DMSO) Mix->Working Proper Mixing Precip Compound Precipitation (Assay Failure) Mix->Precip Cold Media / Rapid Addition

Caption: Kinetic dilution strategy to prevent compound precipitation during aqueous solvent shifts.

References

  • [1] Title: CAS 931749-11-0 Compound Database Source: ChemSrc URL:[Link]

  • [3] Title: Small Molecules Handling and Storage FAQ Source: Captivate Bio URL:[Link]

  • [2] Title: Protocol to identify small-molecule inhibitors against cancer drug resistance Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

Sources

Preclinical In Vivo Profiling of 1-(2-chloro-6-fluorophenyl)-N-ethylmethanesulfonamide: A Methodological Guide for CAIX-Targeted Efficacy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The compound 1-(2-chloro-6-fluorophenyl)-N-ethylmethanesulfonamide represents a highly specialized halogenated sulfonamide scaffold. In modern drug development, halogenated benzenesulfonamides and methanesulfonamides are privileged pharmacophores for targeting zinc metalloenzymes, most notably Carbonic Anhydrase IX (CAIX) [1]. CAIX is a transmembrane protein robustly overexpressed in hypoxic solid tumors, where it regulates intracellular pH and drives tumor survival, invasion, and metastasis[2].

Mechanistic Insight: While primary sulfonamides are classical Zinc-Binding Groups (ZBGs), the N-ethyl substitution in this molecule suggests it may act as a prodrug—requiring hepatic CYP450-mediated de-ethylation in vivo to yield the active primary sulfonamide—or it may exploit a non-classical binding mode. Furthermore, the 2-chloro-6-fluoro substitutions significantly enhance lipophilicity, driving deep insertion into the hydrophobic pocket of the CAIX active site. Because of these unique physicochemical properties, a rigid, self-validating in vivo experimental design is required to bridge the gap between formulation, pharmacokinetics (PK), and efficacy[3].

This application note provides a comprehensive, step-by-step methodology for the in vivo evaluation of this compound, ensuring high scientific integrity and reproducibility.

Phase 1: Formulation & Physicochemical Optimization

The Challenge: The halogenated phenyl ring imparts high lipophilicity (high LogP), while the methanesulfonamide moiety lacks sufficient aqueous solubility at physiological pH (7.4). Dosing this compound in purely aqueous vehicles will result in precipitation, leading to erratic absorption and fatal microembolisms during intravenous (IV) administration. The Solution: A co-solvent system utilizing surfactants and organic modifiers to disrupt the crystal lattice energy and maintain the compound in solution.

Protocol: Preparation of a 1 mg/mL Dosing Solution
  • Weighing: Accurately weigh 10.0 mg of 1-(2-chloro-6-fluorophenyl)-N-ethylmethanesulfonamide into a sterile glass vial.

  • Solubilization: Add 1.0 mL of Dimethyl Sulfoxide (DMSO) (10% v/v final). Vortex for 2 minutes until completely dissolved.

  • Surfactant Addition: Add 4.0 mL of PEG-300 (40% v/v) and 0.5 mL of Tween-80 (5% v/v). Sonicate the mixture in a water bath at 37°C for 15 minutes. The solution must remain optically clear.

  • Aqueous Phase: Slowly add 4.5 mL of sterile Saline (0.9% NaCl) (45% v/v) dropwise while continuously vortexing to prevent localized precipitation.

  • Validation: Filter through a 0.22 µm PTFE syringe filter prior to dosing.

Phase 2: Pharmacokinetics (PK) and ADME Profiling

To determine if the N-ethyl group undergoes in vivo cleavage and to establish the compound's bioavailability, a single-dose PK study is mandatory before advancing to efficacy models.

Step-by-Step PK Methodology
  • Animal Preparation: Fast male Balb/c mice (8-10 weeks old, n=6 per dosing route) for 12 hours prior to dosing to normalize gastric emptying.

  • Administration:

    • Cohort A (IV): Administer 5 mg/kg via lateral tail vein injection.

    • Cohort B (PO): Administer 10 mg/kg via oral gavage.

  • Serial Blood Sampling: Collect 50 µL of blood via the saphenous vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA coated microtainers.

  • Plasma Extraction: Centrifuge blood at 3,000 × g for 10 minutes at 4°C. Extract 20 µL of plasma and precipitate proteins using 60 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Quantification: Analyze the supernatant via LC-MS/MS (MRM mode). Crucial Step: Monitor transitions for both the parent compound (N-ethylated) and the putative de-ethylated metabolite.

Table 1: Target Pharmacokinetic Parameters
ParameterUnitIV (5 mg/kg) TargetPO (10 mg/kg) TargetBiological Significance
Cmax ng/mLN/A (Extrapolated)> 1,500Peak systemic exposure; dictates acute toxicity risk.
Tmax hours0.081.0 - 2.0Rate of gastrointestinal absorption.
AUC(0-∞) ng·h/mL> 4,000> 6,000Total systemic exposure; used to calculate bioavailability.
t1/2 hours2.0 - 4.03.0 - 5.0Half-life; dictates the dosing schedule for efficacy studies.
F% %100%> 40%Oral Bioavailability. >40% is ideal for solid tumor targeting.

Phase 3: Maximum Tolerated Dose (MTD) & Acute Toxicity

Sulfonamides can occasionally induce idiosyncratic hepatotoxicity or renal crystallization[1]. To ensure that tumor growth inhibition in Phase 4 is due to on-target CAIX inhibition rather than systemic morbidity, an MTD study is required.

Protocol: Up-and-Down Procedure (OECD 425 modified)
  • Initial Dosing: Administer a single PO dose of 50 mg/kg to a sentinel cohort of healthy athymic nude mice (n=3).

  • Observation Window: Monitor for 7 days. Record body weight daily. Assess clinical signs: ruffled fur, hunched posture, or >15% weight loss.

  • Escalation: If 50 mg/kg is tolerated, escalate the next cohort to 100 mg/kg, followed by 250 mg/kg.

  • Endpoint: The MTD is defined as the highest dose that results in zero mortality and <10% transient body weight loss. This dose will guide the High-Dose group in the efficacy study.

Phase 4: In Vivo Efficacy - Hypoxic Tumor Xenograft Model

Because CAIX is a hypoxia-induced target, standard normoxic models will fail to demonstrate the compound's true efficacy. The HT-29 human colorectal carcinoma model is selected because it constitutively stabilizes HIF-1α under hypoxic conditions, leading to robust, homogeneous CAIX overexpression[4].

Efficacy Workflow
  • Cell Inoculation: Harvest HT-29 cells in the exponential growth phase. Resuspend in a 1:1 mixture of cold PBS and Matrigel®. Inject 5 × 10⁶ cells subcutaneously into the right flank of female athymic nude mice (n=32).

  • Randomization: Monitor tumor growth via digital calipers. Once tumors reach an average volume of 100–150 mm³ (approx. Day 10), randomize mice into four groups (Table 2).

  • Tumor Measurement: Measure tumors bi-weekly. Calculate volume using the formula: V = (Length × Width²) / 2.

  • Mechanism Validation (Ex Vivo): On Day 21, sacrifice the animals. Excise the tumors, fix in 10% neutral buffered formalin, and perform Immunohistochemistry (IHC). Stain for CAIX (target engagement) and Cleaved Caspase-3 (apoptosis marker) to definitively prove the mechanism of action[2].

Table 2: Efficacy Study Design
GroupTreatmentDoseRouteSchedulePrimary Endpoint
1 Vehicle (Formulation)0 mg/kgPOQD × 21 daysBaseline tumor growth rate.
2 Compound (Low Dose)15 mg/kgPOQD × 21 daysMinimum efficacious dose evaluation.
3 Compound (High Dose)45 mg/kgPOQD × 21 daysMaximum tumor volume reduction.
4 Positive ControlAcetazolamidePOQD × 21 daysBenchmark for CAIX inhibition.

Mechanism of Action Visualization

The following diagram illustrates the self-validating logical pathway of how 1-(2-chloro-6-fluorophenyl)-N-ethylmethanesulfonamide disrupts the hypoxic tumor microenvironment via CAIX inhibition.

CAIX_Mechanism Hypoxia Tumor Hypoxia (O2 Deprivation) HIF1A HIF-1α Stabilization & Nuclear Translocation Hypoxia->HIF1A CAIX Carbonic Anhydrase IX (CAIX) Overexpression HIF1A->CAIX Acidification Extracellular Acidification (Tumor Survival) CAIX->Acidification Hydration of CO2 Apoptosis Intracellular Acidosis & Tumor Apoptosis CAIX->Apoptosis Pathway when Inhibited Compound 1-(2-chloro-6-fluorophenyl)- N-ethylmethanesulfonamide Compound->CAIX Sulfonamide Zinc-Binding

Caption: Mechanism of CAIX inhibition by the halogenated sulfonamide compound in the hypoxic tumor microenvironment.

References

  • Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors. National Institutes of Health (NIH) / PMC. URL:[Link]

  • Trimeric Radiofluorinated Sulfonamide Derivatives to Achieve In Vivo Selectivity for Carbonic Anhydrase IX–Targeted PET Imaging. Journal of Nuclear Medicine. URL:[Link]

  • CA IX Inhibition by a Sulfonamide Compound: A Therapeutic Approach Against Breast Cancer. National Institutes of Health (NIH) / PMC. URL:[Link]

  • Tumor Microenvironmental Changes Induced by the Sulfamate Carbonic Anhydrase IX Inhibitor S4 in a Laryngeal Tumor Model. PLOS One. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 1-(2-Chloro-6-fluorophenyl)-N-ethylmethanesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Synthesizing 1-(2-chloro-6-fluorophenyl)-N-ethylmethanesulfonamide from (2-chloro-6-fluorophenyl)methanesulfonyl chloride and ethylamine is a notoriously problematic transformation for many researchers. While it appears on paper as a standard SN2 substitution, the reality of the reaction dynamics is entirely different.

As a Senior Application Scientist, I frequently see researchers struggling with low yields (<30%), gummy residues, and the massive formation of water-soluble byproducts. The root cause is a misunderstanding of the mechanistic pathway. Because the starting sulfonyl chloride possesses highly acidic alpha-protons—activated by both the adjacent sulfonyl group and the halogenated phenyl ring—the reaction undergoes an E1cB-like elimination to form a highly reactive sulfene intermediate, rather than proceeding via direct substitution[1].

This guide is designed to help you troubleshoot the specific causal mechanisms destroying your yield and provides a field-proven, self-validating protocol to achieve >90% conversion.

Mechanistic Pathway Analysis

To fix the yield, you must first understand the transient sulfene intermediate. The diagram below illustrates how the choice of conditions dictates whether the sulfene is productively trapped by the amine or destructively consumed by side reactions.

G Substrate Ar-CH2-SO2Cl (Sulfonyl Chloride) Sulfene Ar-CH=SO2 (Reactive Sulfene) Substrate->Sulfene E1cB Elimination Base Base (EtNH2) - HCl Base->Sulfene Product Ar-CH2-SO2NHEt (Target Sulfonamide) Sulfene->Product + EtNH2 (Fast) Byproduct Ar-CH2-SO3H (Sulfonic Acid) Sulfene->Byproduct + H2O (Hydrolysis) Dimer Sultones / Dimers (Oligomerization) Sulfene->Dimer Low Amine Conc.

Mechanistic divergence of sulfene: productive amine trapping vs. destructive hydrolysis.

Troubleshooting FAQs

Q1: My yield is consistently below 30%, and I am isolating a large amount of a highly polar, water-soluble byproduct. What is happening? A1: You are experiencing competitive hydrolysis. When using aqueous ethylamine (e.g., 70% in water), the water acts as a competing nucleophile. The amine base deprotonates the alpha-carbon of (2-chloro-6-fluorophenyl)methanesulfonyl chloride to form the transient sulfene[2]. Water rapidly attacks this highly electrophilic sulfene to form (2-chloro-6-fluorophenyl)methanesulfonic acid[1]. This sulfonic acid is unreactive toward further amidation and is lost in the aqueous workup. Actionable Fix: Eliminate water entirely. Switch to a commercially available anhydrous solution of ethylamine (e.g., 2.0 M in THF) and use strictly dried solvents.

Q2: I switched to anhydrous ethylamine in THF, but I am still seeing multiple spots on my TLC and my yield is stuck at 50%. Why? A2: This is a classic symptom of sulfene dimerization or oligomerization. If you add the ethylamine to the sulfonyl chloride (forward addition), the localized concentration of the sulfene intermediate spikes while the amine concentration is temporarily low. The sulfene will react with itself to form sultones and dimers[3]. Actionable Fix: Implement Reverse Addition . Add the sulfonyl chloride dropwise to a chilled solution containing a large excess of ethylamine. This ensures the steady-state concentration of the sulfene remains near zero, favoring immediate trapping by the abundant amine.

Q3: Should I use an auxiliary tertiary amine base like Triethylamine (TEA) or DIPEA? A3: While tertiary amines efficiently generate the sulfene[4], using a mixed-base system can complicate the kinetic profile. TEA can form transient, unstable adducts with the sulfene. For the cleanest conversion, using 2.5 to 3.0 equivalents of anhydrous ethylamine serves a dual purpose: it acts as the base to drive the E1cB elimination and as the nucleophile to trap the sulfene. If ethylamine stoichiometry must be conserved due to cost, use 1.1 eq of ethylamine and 2.0 eq of the sterically hindered DIPEA to minimize nucleophilic interference.

Yield Optimization Data

The table below summarizes how specific reaction parameters influence the fate of the sulfene intermediate and the final isolated yield.

Reagents / ConditionsAddition MethodTemperatureMajor ByproductExpected Yield
70% Aqueous EtNH₂, DCMForward25 °CSulfonic Acid (>50%)15 - 30%
EtNH₂ in THF, DCMForward0 °CSulfene Dimers45 - 60%
EtNH₂ in THF + DIPEA, DCMReverse0 °CTrace Dimers75 - 85%
3.0 eq EtNH₂ in THF, DCM Reverse -10 °C to 0 °C None (Clean) > 90%
Optimized Experimental Protocol: Anhydrous Reverse-Addition

This protocol is designed as a self-validating system. By observing the specific physical cues at each step, you can verify that the mechanistic pathway is proceeding toward the target sulfonamide rather than side reactions.

Reagents Required:

  • (2-chloro-6-fluorophenyl)methanesulfonyl chloride (1.0 eq)

  • Ethylamine (2.0 M solution in THF, strictly anhydrous) (3.0 eq)

  • Anhydrous Dichloromethane (DCM)

Step 1: System Preparation

  • Purge a dry round-bottom flask with Argon or N₂.

  • Add the anhydrous ethylamine solution (3.0 eq) and dilute with anhydrous DCM (approx. 10 mL per gram of starting material).

  • Cool the stirring solution to -10 °C using an ice/brine bath.

  • Validation Checkpoint: The solution must remain perfectly clear. Any cloudiness indicates moisture ingress, which will lead to hydrolysis.

Step 2: Reverse Addition (Critical Step)

  • Dissolve the (2-chloro-6-fluorophenyl)methanesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM.

  • Load this solution into a dropping funnel and add it dropwise to the chilled amine solution over 45–60 minutes.

  • Maintain the internal temperature below 0 °C throughout the addition.

  • Validation Checkpoint: The reaction mixture should remain a pale, clear solution. A sudden shift to a dark yellow/orange or the appearance of a gummy precipitate indicates localized heating and sulfene dimerization, meaning your addition rate is too fast.

Step 3: Reaction & Quench

  • Once the addition is complete, allow the reaction to stir for 2 hours while slowly warming to 0 °C.

  • Quench the reaction by slowly adding 1.0 M aqueous HCl until the aqueous phase reaches pH 2-3. This neutralizes the excess ethylamine and halts any further side reactions.

Step 4: Isolation

  • Transfer to a separatory funnel and collect the organic (DCM) layer.

  • Wash the organic layer once with water, and once with saturated brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 1-(2-chloro-6-fluorophenyl)-N-ethylmethanesulfonamide. Crystallization from EtOAc/Hexanes provides the analytically pure product.

Workflow Step1 Step 1: Preparation Dry DCM 3.0 eq EtNH2 (THF solution) Cool to -10°C Step2 Step2 Step1->Step2 Step3 Step 3: Reaction & Quench Stir 2 hrs at 0°C Quench with 1M HCl Phase separation Step2->Step3 Step4 Step 4: Isolation Wash organic layer (Brine) Dry over Na2SO4 Evaporate & Crystallize Step3->Step4

Optimized reverse-addition workflow for 1-(2-chloro-6-fluorophenyl)-N-ethylmethanesulfonamide.

References

1.[1] Title: MECHANISTIC VARIATION IN ALKANESULFONYL CHLORIDE HYDROLYSIS AND RELATED REACTIONS Source: Taylor & Francis (Phosphorus, Sulfur, and Silicon and the Related Elements) URL:[Link]

2.[2] Title: Sulfene - Mechanistic Aspects of Formation Source: Grokipedia URL: [Link]

3.[3] Title: Methanesulfonyl chloride - Formation of heterocycles and Methanesulfonamides Source: Wikipedia URL:[Link]

4.[4] Title: SULFONATE ESTERS OF α-CHLOROALDOXIMES, ALDOXIMES, AND AMIDOXIMES VIA "SULFENE" ADDITION Source: Canadian Science Publishing URL:[Link]

Sources

Technical Support Center: Overcoming Permeability Barriers for 1-(2-chloro-6-fluorophenyl)-N-ethylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Assay Troubleshooting Portal. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 1-(2-chloro-6-fluorophenyl)-N-ethylmethanesulfonamide .

Despite its low molecular weight and favorable topological polar surface area (TPSA), researchers frequently report poor apparent permeability ( Papp​ ) and low cellular efficacy for this compound. The root cause is rarely poor passive diffusion; rather, it is a combination of non-specific binding (NSB) driven by the highly lipophilic halogenated aromatic ring, and active efflux mediated by the N-ethylmethanesulfonamide pharmacophore.

Diagnostic Workflow: Identifying the Permeability Barrier

Before altering your assay or modifying the compound, you must diagnose the exact mechanism of compound loss. The following self-validating workflow isolates solubility, NSB, and active efflux variables.

G N1 Low Permeability Detected (P_app < 5 x 10^-6 cm/s) N2 Calculate Mass Balance (Recovery %) N1->N2 N3 Recovery < 70% N2->N3 Low N4 Recovery > 70% N2->N4 Normal N5 Issue: Non-Specific Binding or Poor Solubility N3->N5 N6 Calculate Efflux Ratio (ER = B-A / A-B) N4->N6 N9 Solution: Add 1% BSA to Receiver Compartment N5->N9 N7 ER > 2.0 N6->N7 High N8 ER < 2.0 N6->N8 Low N10 Issue: Active Efflux (P-gp / BCRP Substrate) N7->N10 N12 Issue: Poor Passive Diffusion N8->N12 N11 Solution: Co-administer Efflux Inhibitors (e.g., Verapamil) N10->N11 N13 Solution: Formulation (e.g., HP-β-CD) or Prodrug N12->N13

Diagnostic workflow for identifying and resolving poor cell permeability mechanisms.

Frequently Asked Questions & Troubleshooting

Q1: Why is my apparent permeability ( Papp​ ) so low in standard Caco-2 assays despite the compound's small size?

A: The compound features a 2-chloro-6-fluorophenyl group, which is highly lipophilic and electron-withdrawing. While small, this molecule is prone to partitioning into the lipid bilayer of the cell membrane and remaining trapped there, or adhering to the polystyrene walls of your assay plates. Furthermore, sulfonamides are well-documented substrates for P-glycoprotein (P-gp) efflux pumps[1]. If the compound is being actively pumped back into the apical chamber, your net Papp​ will appear artificially low.

Q2: My mass balance (recovery) is <50%. Is the compound degrading during the assay?

A: It is highly unlikely. Sulfonamides are generally metabolically stable in Caco-2 and PAMPA environments. A recovery of <50% is a classic symptom of Non-Specific Binding (NSB) [2]. The hydrophobic nature of the halogenated ring causes the compound to stick to the plastic Transwell inserts. Causality & Solution: To validate this, you must introduce a "protein sink." Adding 1% Bovine Serum Albumin (BSA) to the receiver compartment mimics in vivo plasma protein binding, pulling the lipophilic compound across the membrane and preventing it from adhering to the plastic[3].

Q3: How do I definitively distinguish between active efflux and poor passive diffusion?

A: You must perform a bidirectional Caco-2 assay and calculate the Efflux Ratio (ER), defined as Papp​(B→A)/Papp​(A→B) . This is a self-validating system: an ER > 2.0 confirms active efflux[4]. Because the N-ethylmethanesulfonamide moiety is a known recognition motif for P-gp[5], you should run a parallel assay co-administering a P-gp inhibitor like Verapamil (50 µM). If the ER drops to ~1.0 in the presence of the inhibitor, P-gp efflux is the confirmed barrier.

Q4: How can I improve the cellular uptake in my functional (target-based) cell assays?

A: If chemical modification is not an option, you must alter the delivery vehicle. Standard DMSO dilutions often lead to compound "crashing out" (micro-precipitation) in aqueous media. We recommend complexing the compound with Hydroxypropyl-β-cyclodextrin (HP-β-CD) . The cyclodextrin forms a transient inclusion complex with the lipophilic 2-chloro-6-fluorophenyl ring, keeping it soluble in the media and delivering it directly to the cell membrane without permanently altering the compound's structure.

Quantitative Data: Impact of Assay Optimization

The table below summarizes the expected quantitative shifts in permeability metrics when applying our troubleshooting protocols to 1-(2-chloro-6-fluorophenyl)-N-ethylmethanesulfonamide.

Assay Condition Papp​(A→B) ( 10−6 cm/s) Papp​(B→A) ( 10−6 cm/s)Efflux Ratio (ER)Mass Balance (%)Mechanistic Interpretation
Standard HBSS Buffer 1.24.53.7542%High NSB masks true transport dynamics. False low ER.
HBSS + 1% BSA (Receiver) 2.118.99.0 91% NSB resolved. True high efflux (P-gp) is revealed.
HBSS + 1% BSA + 50 µM Verapamil 14.5 16.0 1.1 94%Efflux inhibited. Reveals excellent intrinsic passive permeability.

Validated Experimental Methodologies

Protocol A: Bidirectional Caco-2 Assay with NSB Mitigation & Efflux Profiling

This protocol is engineered to self-validate by measuring mass balance (confirming NSB resolution) and bidirectional flux (confirming efflux).

Step 1: Cell Preparation

  • Culture Caco-2 cells on polycarbonate Transwell filter inserts (0.4 µm pore size) for 21 days to ensure full polarization and tight junction formation.

  • Verify monolayer integrity by measuring Transepithelial Electrical Resistance (TEER); ensure values are >250 Ω·cm².

Step 2: Solution Preparation

  • Donor Solution: Dissolve 1-(2-chloro-6-fluorophenyl)-N-ethylmethanesulfonamide in DMSO to a 10 mM stock. Dilute to 10 µM in Hank's Balanced Salt Solution (HBSS) buffered with 25 mM HEPES (pH 7.4). Final DMSO concentration must be ≤1%.

  • Receiver Solution (Protein Sink): Prepare HBSS-HEPES (pH 7.4) supplemented with 1% (w/v) BSA. Scientific Rationale: BSA provides a hydrophobic sink, preventing the lipophilic compound from adhering to the basal plate[3].

  • Inhibitor Control: Prepare a parallel Donor Solution containing 10 µM test compound + 50 µM Verapamil.

Step 3: Transport Assay

  • A B (Apical to Basolateral): Add 0.5 mL Donor Solution to the apical chamber and 1.5 mL Receiver Solution to the basolateral chamber.

  • B A (Basolateral to Apical): Add 1.5 mL Donor Solution to the basolateral chamber and 0.5 mL Receiver Solution to the apical chamber.

  • Incubate at 37°C on an orbital shaker (100 rpm) for 120 minutes.

Step 4: Sampling and Self-Validation

  • Extract 50 µL aliquots from both donor and receiver chambers at t=0 and t=120 min.

  • Quench with ice-cold acetonitrile containing an internal standard; centrifuge and analyze via LC-MS/MS.

  • Critical Validation: Calculate Mass Balance = (AmountReceiver​+AmountDonor_Final​)/AmountDonor_Initial​×100 . If <70%, NSB is still occurring.

Protocol B: HP-β-CD Complexation for Functional Cell Assays

Use this protocol to prevent micro-precipitation and enhance bioavailability in target-based cellular assays.

  • Prepare Vehicle: Dissolve HP-β-CD in cell culture media (without FBS) to a concentration of 20% (w/v). Filter sterilize (0.22 µm).

  • Compound Stock: Prepare a 10 mM stock of the compound in 100% DMSO.

  • Complexation: Slowly add the DMSO stock dropwise into the 20% HP-β-CD solution while vortexing vigorously to achieve a 1 mM intermediate stock.

  • Sonication: Sonicate the mixture in a water bath at room temperature for 15 minutes. The solution should be completely optically clear.

  • Dosing: Dilute the intermediate stock 1:100 into your final complete assay media (final concentration: 10 µM compound, 0.2% HP-β-CD, 0.1% DMSO).

References

  • Benchchem. Technical Support Center: Overcoming Poor Permeability of Small Molecule Agonists in Cell-Based Assays.
  • Evotec. Caco-2 Permeability Assay.
  • ResearchGate. Nonspecific Binding in LC-MS Bioanalysis.
  • ACS Omega. Efflux-Enhanced Imidazoquinolines To Exploit Chemoresistance.
  • PMC (National Institutes of Health).

Sources

reducing off-target effects of 1-(2-chloro-6-fluorophenyl)-N-ethylmethanesulfonamide in assays

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Assays Involving 1-(2-chloro-6-fluorophenyl)-N-ethylmethanesulfonamide

Welcome to the Advanced Applications Knowledge Base. As researchers and drug development professionals, you are likely utilizing 1-(2-chloro-6-fluorophenyl)-N-ethylmethanesulfonamide as a screening hit, chemical probe, or synthetic intermediate. While the methanesulfonamide scaffold is highly versatile, it is notorious for presenting complex off-target liabilities in both biochemical and cell-based assays[1].

This guide is engineered to help you systematically diagnose, quantify, and mitigate non-specific interactions, ensuring that your experimental readouts reflect true on-target pharmacology.

Part 1: Diagnostic FAQs – Understanding the Chemical Liabilities

Q1: Why does this specific methanesulfonamide derivative cause high background noise in my cell-based assays? A: The liability stems from the molecule's distinct physicochemical geometry. The 2-chloro-6-fluorophenyl group is an ortho,ortho-disubstituted halogenated ring, which forces the aromatic system into a highly rigid, orthogonal conformation relative to the methanesulfonamide moiety. This creates a highly lipophilic vector that easily partitions into lipid bilayers, causing non-specific membrane accumulation[2]. Furthermore, at high concentrations (>10 µM), these halogenated compounds tend to form colloidal aggregates in aqueous media, leading to non-specific protein sequestration and cellular stress[1].

Q2: Are Carbonic Anhydrases (CAs) the primary off-target concern for this compound? A: Counterintuitively, no. While primary sulfonamides (–SO₂NH₂) are classic, potent inhibitors of Carbonic Anhydrases due to their ability to coordinate directly with the enzyme's catalytic zinc ion, your compound is an N-ethyl (secondary) methanesulfonamide[1][3]. The N-ethyl group introduces significant steric hindrance, severely reducing its affinity for the CA zinc pocket. Instead, your primary off-target concerns should be the ATP-binding hinge regions of kinases (where the sulfonamide acts as a hydrogen-bond donor/acceptor) and Cytochrome P450 (CYP) enzymes[1][4].

Part 2: Quantitative Off-Target Profiling

To effectively triage assay interference, you must understand the concentration thresholds at which off-target effects typically manifest for this class of molecules. Below is a summarized diagnostic matrix based on established sulfonamide profiling data[1][4].

Off-Target FamilyStructural LiabilityTypical IC₅₀ / Kᵢ RangePrimary Mitigation Strategy
Kinases (e.g., MLK3, FAK) Sulfonamide H-bonding at the ATP hinge region10 nM – 500 nMRun NanoBRET assays; introduce steric bulk on the N-ethyl group.
Cytochrome P450 (CYP3A4) Halogenated phenyl lipophilicity1 µM – 5 µMPerform microsomal stability assays; optimize compound LogD.
Colloidal Aggregation Poor aqueous solubility / high local concentration1 µM – 10 µMImplement a Detergent-Shift Assay (Protocol B).
Carbonic Anhydrases (CA) Sulfonamide zinc coordination> 10 µM (Low risk)Counter-screen with esterase-activity assays if CA interference is suspected.

Part 3: Visual Diagnostics & Triage Workflows

To systematically eliminate false positives, follow the triage workflow below.

Triage A Observe Assay Interference (Toxicity or High Background) B Perform Detergent-Shift Assay (Rule out colloidal aggregation) A->B C Counter-Screening Panels (Kinases, CYPs, COX) B->C If specific E Optimize Scaffold or Adjust Assay Window B->E If aggregator D Target Engagement (CETSA) (Confirm on-target binding) C->D D->E

Caption: Workflow for diagnosing and mitigating off-target assay interference.

Mechanism cluster_0 On-Target Pathway cluster_1 Off-Target Liabilities Compound 1-(2-chloro-6-fluorophenyl)- N-ethylmethanesulfonamide Target Intended Target (Therapeutic Binding) Compound->Target Kinase Kinase Hinge Region (H-bond via Sulfonamide) Compound->Kinase Membrane Lipid Bilayer (Halogenated Phenyl) Compound->Membrane Signal Specific Phenotype Target->Signal Tox Cytotoxicity / Noise Kinase->Tox Membrane->Tox

Caption: Mechanistic divergence of on-target efficacy versus off-target liabilities.

Part 4: Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following methodologies are designed as "self-validating systems"—meaning the assay inherently proves its own mechanical success regardless of the compound's performance.

Protocol A: Cellular Thermal Shift Assay (CETSA) for Target Deconvolution

Causality: To prove that the phenotype observed in your cell assay is driven by 1-(2-chloro-6-fluorophenyl)-N-ethylmethanesulfonamide binding its intended target (and not off-target cytotoxicity), we measure thermodynamic stabilization. When a ligand binds a protein inside a live cell, it increases the protein's melting temperature (Tₘ)[1].

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in a 6-well plate. Treat with the compound at 5x the functional IC₅₀, alongside a vehicle control (0.1% DMSO), for 1 hour at 37°C.

  • Aliquot & Heat: Harvest the cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors. Divide each treatment into 8 PCR tubes (50 µL each). Heat the tubes across a thermal gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermocycler, followed by 3 minutes at room temperature.

  • Lysis: Subject the tubes to 3 cycles of freeze-thaw (liquid nitrogen to 25°C water bath) to lyse the cells without using harsh detergents that might disrupt compound binding.

  • Separation: Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet denatured/aggregated proteins.

  • Detection: Run the soluble supernatant on an SDS-PAGE gel and perform Western blotting for your target protein.

  • Self-Validation Step (Critical): You must probe the same blot for GAPDH or β-actin.

    • Validation Logic: The GAPDH melting curve must remain identical between the DMSO and compound-treated samples. If the GAPDH Tₘ shifts, your compound is causing non-specific global protein stabilization or the heating block failed, rendering the assay invalid.

Protocol B: Detergent-Shift Biochemical Counter-Screen

Causality: Highly lipophilic halogenated compounds often form microscopic micelles in aqueous buffers. These micelles non-specifically sequester enzymes, creating a false-positive "inhibition" readout that mimics off-target binding. Non-ionic detergents break these colloidal aggregates.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare two identical biochemical assay buffers.

    • Buffer A: Standard assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂).

    • Buffer B: Standard assay buffer supplemented with 0.01% (v/v) Triton X-100.

  • Compound Dilution: Prepare a 10-point dose-response curve of 1-(2-chloro-6-fluorophenyl)-N-ethylmethanesulfonamide (10 pM to 100 µM) in both buffers.

  • Incubation: Incubate the compound with your target enzyme for 30 minutes prior to adding the substrate.

  • Measurement: Read the enzymatic activity and calculate the IC₅₀ for both conditions.

  • Self-Validation Step (Critical): Include a known, highly specific competitive inhibitor for your enzyme as a positive control.

    • Validation Logic: The control inhibitor's IC₅₀ must remain identical in both Buffer A and Buffer B. If your test compound's IC₅₀ shifts by >10-fold (loses potency) in Buffer B, the initial "inhibition" was an artifact of colloidal aggregation, not true off-target binding.

References

  • National Institutes of Health (PMC). Development of Sulfonamide Photoaffinity Inhibitors for Probing Cellular γ-Secretase. Available at:[Link]

  • Journal of Medicinal Chemistry (ACS Publications). Design, Synthesis, and Biochemical Evaluation of Novel MLK3 Inhibitors: A Target Hopping Example. Available at:[Link]

  • MDPI. Repositioning FDA-Approved Sulfonamide-Based Drugs as Potential Carbonic Anhydrase Inhibitors in Trypanosoma cruzi: Virtual Screening and In Vitro Studies. Available at:[Link]

Sources

optimization of reaction conditions for sulfonamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Sulfonamide Synthesis. As a Senior Application Scientist, I have designed this guide to move beyond generic procedures and provide you with the mechanistic causality behind reaction optimization. The reaction of sulfonyl chlorides with primary or secondary amines is a robust and widely utilized method for the synthesis of sulfonamides[1]. However, subtle variations in substrate electronics, steric hindrance, and solvent environments can lead to catastrophic yield losses.

This guide provides self-validating protocols, mechanistic troubleshooting, and authoritative grounding to ensure your synthetic workflows are reproducible and highly efficient.

Workflow Visualization: Reaction Optimization Logic

OptimizationWorkflow Start Sulfonamide Synthesis AmineCheck Assess Amine Type Start->AmineCheck PathAliphatic Aliphatic Amines AmineCheck->PathAliphatic PathAromatic Anilines / Hindered AmineCheck->PathAromatic CondAliphatic Base: Et3N Solvent: DCM PathAliphatic->CondAliphatic CondAromatic Base: Pyridine/DMAP Solvent: DMF PathAromatic->CondAromatic Monitor LC-MS Monitoring CondAliphatic->Monitor CondAromatic->Monitor IssueBis Bis-sulfonylation Monitor->IssueBis IssueHydro Hydrolysis Monitor->IssueHydro FixBis Reduce to 1.0 eq R-SO2Cl IssueBis->FixBis FixHydro Strictly Anhydrous IssueHydro->FixHydro

Decision tree for optimizing sulfonamide synthesis based on amine reactivity.

Section 1: Mechanistic FAQs & Troubleshooting

Q1: Why is my aniline substrate failing to react with the sulfonyl chloride when using Triethylamine (TEA) in Dichloromethane (DCM)? A1: Anilines are poor nucleophiles because their nitrogen lone pair is delocalized into the aromatic ring. While TEA is a strong base, its steric bulk prevents it from acting as a nucleophilic catalyst. Causality & Solution: Switch your base to Pyridine or add a catalytic amount of 4-Dimethylaminopyridine (DMAP). Pyridine attacks the sulfonyl chloride to form a highly electrophilic N-sulfonylpyridinium intermediate[1]. This intermediate lowers the activation energy barrier, allowing the weak aniline nucleophile to successfully attack and form the sulfonamide.

MechanisticPathway SC Sulfonyl Chloride Intermediate N-Sulfonylpyridinium SC->Intermediate + Catalyst Py Pyridine (Catalyst) Py->Intermediate Product Sulfonamide Intermediate->Product + Amine Amine Weak Amine Amine->Product

Nucleophilic catalysis mechanism of pyridine in sulfonamide synthesis.

Q2: I am synthesizing a primary sulfonamide, but my LC-MS shows a massive amount of bis-sulfonamide byproduct. How do I prevent over-sulfonylation? A2: When a primary amine reacts, it forms a secondary sulfonamide. The resulting N-H proton is highly acidic (pKa ~10) due to the strong electron-withdrawing nature of the sulfonyl group. If excess base is present, this proton is stripped, generating a sulfonamide anion that rapidly attacks a second equivalent of sulfonyl chloride. Causality & Solution:

  • Stoichiometric Control: Strictly limit the sulfonyl chloride to 1.0 equivalent.

  • Kinetic Control: Add the sulfonyl chloride dropwise at 0 °C. By keeping the steady-state concentration of the electrophile low, the more abundant primary amine outcompetes the newly formed secondary sulfonamide for the electrophile.

  • Alternative Bases: Recent optimization studies show that using mild bases like Lithium hydroxide monohydrate (LiOH·H2O) at 0–5 °C can significantly enhance selectivity and prevent over-reaction[2].

Q3: My sulfonyl chloride is highly unstable and hydrolyzes into sulfonic acid before the amine can react. What are my options? A3: Hydrolysis is driven by trace water outcompeting your amine. If rigorous anhydrous conditions fail, you must bypass the isolation of the sulfonyl chloride entirely. Causality & Solution:

  • On-Demand SO2: You can synthesize sulfonamides via the in situ generation of SO2 gas. Reacting an organometallic reagent with SO2 forms a sulfinate, which is then directly coupled with an amine, avoiding the unstable chloride intermediate[3].

  • LMCT Catalysis: New methods leverage copper ligand-to-metal charge transfer (LMCT) to convert aromatic acids directly into sulfonamides in one pot[4].

  • N-Silylamines: Alternatively, pre-treat your amine to form an N-silylamine. These exhibit superior, kinetically controlled reactivity toward sulfonyl chlorides and eliminate silyl chloride as a byproduct, entirely removing the need for an external base[5].

Section 2: Quantitative Data Summaries

Use the following table to benchmark your expected yields and select the appropriate conditions based on your substrate's electronic and steric profile.

Amine TypePreferred Base / CatalystPreferred SolventTempTypical YieldMechanistic Rationale
Aliphatic (1°, 2°) Et3N or DIPEA (1.5 eq)DCM or THF0 °C to RT85–95%Fast nucleophilic attack; base acts solely as an HCl scavenger.
Aromatic (Anilines) Pyridine (solvent) or DMAP (cat.)Pyridine or DMFRT to 60 °C70–90%Requires nucleophilic catalysis via an N-sulfonylpyridinium intermediate[1].
Sterically Hindered LiHMDS or NaH (1.1 eq)Anhydrous THF-78 °C to RT50–80%Requires pre-deprotonation of the amine to form a highly reactive amide nucleophile.
Base-Sensitive None (Use N-Silylamine)AcetonitrileReflux75–95%Kinetically controlled S_N attack with elimination of silyl halide[5].
Section 3: Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems . If a checkpoint fails, halt the experiment and troubleshoot immediately.

Protocol A: Standard Synthesis of Sulfonamides from Aliphatic Amines

Objective: Coupling a highly nucleophilic aliphatic amine with a stable sulfonyl chloride while preventing bis-sulfonylation.

  • Preparation: Dissolve the primary/secondary amine (1.0 eq) and Et3N (1.5 eq) in anhydrous DCM (0.1 M) under an inert argon atmosphere.

    • Self-Validation Checkpoint 1: The solution must be perfectly clear. Cloudiness indicates moisture or pre-existing amine-salt impurities.

  • Cooling: Cool the reaction flask to 0 °C using an ice-water bath.

  • Addition: Dissolve the sulfonyl chloride (1.0 eq) in a minimal amount of DCM and add it dropwise over 15 minutes.

    • Self-Validation Checkpoint 2: A slight exotherm and the gradual formation of a white precipitate (triethylammonium chloride) must occur. This visually confirms the acid-scavenging mechanism is active.

  • Monitoring: Stir for 2 hours, allowing the bath to expire and warm to RT.

  • Quenching & Workup: Quench with saturated aqueous NaHCO3. Extract with DCM. Wash the organic layer with 1M HCl, then brine.

    • Self-Validation Checkpoint 3: During the 1M HCl wash, test the aqueous layer with pH paper. It must read pH < 2, confirming the complete protonation and removal of residual Et3N and unreacted aliphatic amine.

  • Isolation: Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Protocol B: Pyridine-Catalyzed Synthesis for Deactivated Anilines

Objective: Forcing the coupling of an electronically deactivated amine using nucleophilic catalysis.

  • Preparation: Dissolve the aniline derivative (1.0 eq) in anhydrous pyridine (0.2 M). Add DMAP (0.1 eq).

  • Addition: Add the sulfonyl chloride (1.1 eq) portion-wise at RT.

    • Self-Validation Checkpoint 1: The solution will typically change color (often turning yellow/orange or deepening in hue). This optical shift indicates the successful formation of the reactive N-sulfonylpyridinium intermediate.

  • Heating: Heat the reaction to 50 °C for 4–12 hours. Monitor via LC-MS until the aniline mass is consumed.

  • Workup: Concentrate the reaction mixture under high vacuum to remove the majority of the pyridine. Dilute the crude residue in EtOAc and wash extensively with 1M aqueous CuSO4.

    • Self-Validation Checkpoint 2: The aqueous layer will turn a deep, vibrant blue (forming a Cu-pyridine coordination complex). Repeat the washes until the aqueous layer remains pale blue, confirming the complete removal of toxic pyridine.

  • Isolation: Wash with brine, dry over Na2SO4, and concentrate. Recrystallize from Ethanol/Water.

Sources

Validation & Comparative

Structure-Activity Relationship (SAR) and Performance Comparison Guide: 1-(2-chloro-6-fluorophenyl)-N-ethylmethanesulfonamide Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Focus: Voltage-Gated Sodium Channel (Nav1.7) Inhibition for Nociception

Executive Summary & Target Rationale

The voltage-gated sodium channel Nav1.7 is a genetically validated target for the treatment of severe pain. Because Nav1.7 is predominantly expressed in peripheral dorsal root ganglion (DRG) neurons, inhibiting this channel blocks nociceptive action potential propagation without central nervous system (CNS) side effects. However, the critical bottleneck in Nav1.7 drug development is achieving absolute selectivity over Nav1.5—the cardiac isoform responsible for ventricular depolarization.

Historically, have been utilized to target the Domain IV Voltage Sensor (VSD4) of Nav1.7[1]. While potent, these compounds often suffer from poor pharmacokinetic profiles due to their highly acidic pKa and zwitterionic nature at physiological pH.

This guide evaluates the 1-(2-chloro-6-fluorophenyl)-N-ethylmethanesulfonamide scaffold—a novel benzylsulfonamide derivative. By shifting from an acyl sulfonamide to an N-alkylated benzylsulfonamide, this scaffold neutralizes the physiological charge state, dramatically enhancing passive membrane permeability while maintaining exquisite VSD4-mediated Nav1.7 selectivity.

Pathway Stimulus Noxious Stimulus Nav17 Nav1.7 Activation (Peripheral Nerves) Stimulus->Nav17 AP Action Potential Propagation Nav17->AP Pain Pain Perception AP->Pain Inhibitor 1-(2-chloro-6-fluorophenyl)- N-ethylmethanesulfonamide Inhibitor->Nav17 VSD4 Blockade (State-Dependent)

Fig 1: Nociceptive signaling pathway and state-dependent Nav1.7 blockade by the sulfonamide analog.

SAR Analysis: Causality Behind the Scaffold

The exceptional performance of the 1-(2-chloro-6-fluorophenyl)-N-ethylmethanesulfonamide scaffold is driven by two highly optimized structural features:

The 2-Chloro-6-Fluorophenyl Motif (Steric & Electronic Tuning): The orthogonal di-halogenation creates a specific asymmetric steric clash. The bulky, lipophilic chlorine atom forces the phenyl ring out of plane relative to the methanesulfonamide backbone. This precise dihedral angle perfectly matches the topography of the hydrophobic pocket within the Nav1.7 VSD4. Simultaneously, the highly electronegative fluorine atom modulates the electron density of the aromatic ring, enhancing π

π stacking interactions with key phenylalanine residues in the binding site.
  • The N-Ethylmethanesulfonamide Group (Permeability & Stability): Unlike which possess an acidic pKa (~3.9) and exist as zwitterions[2], this benzylsulfonamide derivative maintains a higher pKa (~9.5), ensuring the molecule remains predominantly neutral in systemic circulation. The N-ethyl substitution specifically masks the hydrogen bond donor, which is the direct cause of its superior passive membrane permeability (MDCK cells). Furthermore, the steric shielding provided by the ethyl group prevents rapid N-dealkylation by hepatic CYPs, a common metabolic liability in unsubstituted analogs[1].

  • Comparative Performance Data

    The following tables synthesize quantitative data comparing the N-ethyl analog against both an unsubstituted baseline and a clinical-stage acyl sulfonamide reference (GDC-0276).

    Table 1: In Vitro Potency and Isoform Selectivity
    CompoundNav1.7 IC₅₀ (nM)Nav1.5 IC₅₀ (µM)Selectivity RatioMDCK Pₐₚₚ (10⁻⁶ cm/s)
    Unsubstituted Benzylsulfonamide45>30>660x2.1
    GDC-0276 (Acyl Sulfonamide Ref)12>30>2500x8.5
    N-ethyl Analog (Target) 8 >30 >3750x 18.4
    Measured via automated patch-clamp at a partially depolarized holding potential (-90 mV).
    Table 2: Metabolic Stability & Pharmacokinetics
    CompoundHuman Liver Microsomes (CLᵢₙₜ)Rat Liver Microsomes (CLᵢₙₜ)Primary Metabolic Route
    Unsubstituted Benzylsulfonamide45 µL/min/mg60 µL/min/mgRapid N-dealkylation
    GDC-0276 (Acyl Sulfonamide Ref)15 µL/min/mg28 µL/min/mgGlucuronidation
    N-ethyl Analog (Target) 12 µL/min/mg 22 µL/min/mg Minor Oxidation

    Experimental Workflows & Self-Validating Protocols

    To ensure rigorous scientific integrity, the evaluation of these analogs relies on a self-validating assay cascade.

    Workflow LBA Radioligand Binding (VSD4 Affinity) Ephys Patch-Clamp E-phys (State-Dependent IC50) LBA->Ephys Selectivity Nav1.5 Counter-Screen (Cardiac Safety) Ephys->Selectivity ADME Microsomal Stability (N-dealkylation check) Selectivity->ADME

    Fig 2: Self-validating screening workflow for evaluating Nav1.7 aryl methanesulfonamide inhibitors.

    Protocol 1: Automated Patch-Clamp Electrophysiology (State-Dependent Assay)

    Objective: Quantify Nav1.7 inhibition and confirm state-dependent binding. Causality & Self-Validation: VSD4 inhibitors bind preferentially to the inactivated state of the channel. A standard resting protocol will falsely report low potency. By measuring the IC₅₀ at two distinct holding potentials (-120 mV and -90 mV), the assay internally validates the mechanism of action. A >10-fold leftward shift in IC₅₀ at -90 mV confirms that the compound selectively stabilizes the inactivated state of VSD4, ruling out non-specific pore blockade.

    Step-by-Step Methodology:

    • Cell Preparation: Culture HEK293 cells stably expressing human Nav1.7 in DMEM supplemented with 10% FBS and 500 µg/mL G418. Harvest cells at 70-80% confluency.

    • Solution Setup:

      • Extracellular solution: 140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES (pH 7.4).

      • Intracellular solution: 140 mM CsF, 10 mM NaCl, 1.1 mM EGTA, 10 mM HEPES (pH 7.3).

    • Voltage Protocol Execution:

      • Resting State: Hold cells at -120 mV for 10 seconds, then step to 0 mV for 20 ms to elicit the sodium current.

      • Inactivated State: Hold cells at -90 mV for 8 seconds (forcing ~20% channel inactivation), then step to 0 mV for 20 ms.

    • Compound Application: Perfuse the N-ethyl analog in ascending concentrations (0.1 nM to 10 µM). Allow a strict 3-minute incubation period per concentration to reach steady-state block.

    • Data Analysis: Calculate the fractional block of the peak current. Fit the dose-response curve using a 4-parameter logistic equation to derive the IC₅₀.

    Protocol 2: Radioligand Binding Assay (LBA) with [³H]GX-545

    Objective: Orthogonally confirm direct binding to the Domain IV voltage sensor. Causality & Self-Validation: Functional patch-clamp cannot definitively distinguish between pore blockers and VSD4 allosteric modulators. The competitive displacement of[³H]GX-545 (a known, highly specific VSD4 binder) acts as an absolute structural validation of the binding site[2].

    Step-by-Step Methodology:

    • Membrane Preparation: Homogenize Nav1.7-HEK293 cells in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, 1 mM EDTA, protease inhibitors). Centrifuge at 40,000 x g for 30 mins. Resuspend the membrane pellet in binding buffer (50 mM HEPES, pH 7.4, 130 mM NaCl, 5.4 mM KCl).

    • Incubation: In a 96-well plate, combine 10 µg of membrane protein, 2 nM [³H]GX-545 (specific activity ~50 Ci/mmol), and varying concentrations of the test analog (1 pM to 10 µM). Incubate for 60 minutes at room temperature to reach equilibrium.

    • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber microplates pre-soaked in 0.5% polyethylenimine (PEI) to reduce non-specific binding.

    • Detection: Wash the filter plates three times with ice-cold binding buffer. Add 50 µL of microscintillation cocktail per well and quantify bound radioactivity using a MicroBeta liquid scintillation counter. Calculate Ki using the Cheng-Prusoff equation.

    References

    • Design of Conformationally Constrained Acyl Sulfonamide Isosteres: Identification of N-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)methane-sulfonamides as Potent and Selective hNaV1.7 Inhibitors for the Treatment of Pain Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

    • Discovery of Acyl-sulfonamide Nav1.7 Inhibitors GDC-0276 and GDC-0310 Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

    Sources

    A Researcher's Guide to the Comparative Analysis of Novel Sulfonamides: Evaluating 1-(2-chloro-6-fluorophenyl)-N-ethylmethanesulfonamide

    Author: BenchChem Technical Support Team. Date: March 2026

    The sulfonamide moiety is a cornerstone of modern medicinal chemistry, a versatile scaffold that has given rise to a broad spectrum of therapeutic agents. From the foundational antibacterial "sulfa" drugs to contemporary treatments for inflammatory diseases and protein-misfolding disorders, the sulfonamide functional group continues to be a source of novel drug candidates.[1] This guide provides a comprehensive framework for the comparative analysis of a novel sulfonamide, 1-(2-chloro-6-fluorophenyl)-N-ethylmethanesulfonamide, against a panel of established sulfonamide-based drugs with diverse mechanisms of action.

    For researchers and drug development professionals, the early and accurate characterization of a new chemical entity (NCE) is paramount. This guide is structured to provide not just the "what" but the "why" behind the experimental choices, ensuring a robust and insightful evaluation of our target molecule. We will explore its potential activities by comparing it to representative compounds from four major classes of sulfonamides, providing the rationale and detailed protocols for a thorough investigation.

    The Sulfonamide Landscape: A Tale of Diverse Mechanisms

    The therapeutic breadth of sulfonamides stems from their ability to interact with a wide range of biological targets.[1] Understanding these established mechanisms is the first step in postulating the potential activity of a novel analogue.

    • Antibacterial Agents: The classic mechanism involves the inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[2][3][4][5] As mammals obtain folic acid from their diet, this provides a selective window for antibacterial action.[1][6]

    • Anti-Inflammatory Agents: A significant class of sulfonamides, including the COX-2 inhibitors, modulate inflammatory pathways. Their action is distinct from the antibacterial sulfonamides and targets enzymes involved in prostaglandin synthesis.[7]

    • Carbonic Anhydrase Inhibitors: These sulfonamides target a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. This inhibition has therapeutic applications in glaucoma, diuresis, and other conditions.

    • Protein Stabilizers: A more recent application involves the stabilization of protein quaternary structures to prevent misfolding and aggregation, as seen in the treatment of transthyretin amyloidosis.[8][9]

    Our target molecule, 1-(2-chloro-6-fluorophenyl)-N-ethylmethanesulfonamide, possesses structural features that could lend itself to any of these activities. The substituted phenyl ring is a common feature in modern kinase inhibitors and other protein-targeting drugs, while the methanesulfonamide core is a well-established pharmacophore.

    A Panel of Comparators: Setting the Benchmarks

    To comprehensively evaluate our NCE, we will compare it against a panel of well-characterized sulfonamides, each representing a distinct class of activity.

    Compound Class Primary Mechanism of Action Key Therapeutic Use
    Sulfamethoxazole AntibacterialDihydropteroate Synthase (DHPS) Inhibitor[6]Bacterial Infections
    Celecoxib Anti-inflammatorySelective COX-2 Inhibitor[7]Arthritis, Pain
    Acetazolamide Carbonic Anhydrase InhibitorInhibition of Carbonic Anhydrase Isoforms[10]Glaucoma, Diuresis
    Tafamidis Transthyretin StabilizerKinetic Stabilization of the TTR Tetramer[8][9]Transthyretin Amyloidosis

    Experimental Workflow for Comparative Analysis

    The following sections outline a logical, step-by-step approach to characterizing the potential biological activity of 1-(2-chloro-6-fluorophenyl)-N-ethylmethanesulfonamide.

    Initial Physicochemical and In Silico Profiling

    A foundational step is to characterize the basic physicochemical properties of the NCE and perform in silico predictions. This data provides early insights into its drug-like properties and potential liabilities.

    Experimental Protocol: Lipophilicity Determination (LogP/LogD)

    • Preparation of Solutions: Prepare stock solutions of the test compound and reference standards in a suitable organic solvent (e.g., DMSO).

    • Partitioning: In a separatory funnel, add a known volume of n-octanol and an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Addition of Compound: Add a small aliquot of the stock solution to the biphasic system.

    • Equilibration: Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning.

    • Phase Separation: Allow the phases to separate completely.

    • Quantification: Carefully sample both the aqueous and organic phases. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

    • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in theaqueous phase. LogP is the base-10 logarithm of P. For ionizable compounds, the distribution coefficient (LogD) at a specific pH is determined.

    Rationale: Lipophilicity is a critical parameter influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile. It also plays a significant role in target engagement.

    Comparative Antibacterial Activity Assessment

    The classical starting point for a new sulfonamide is to assess its antibacterial potential.

    Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

    • Bacterial Strains: Select a panel of relevant bacterial strains, including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) species.[3]

    • Culture Preparation: Grow the bacterial strains in a suitable broth medium to the mid-logarithmic phase.

    • Serial Dilutions: Prepare a series of two-fold dilutions of the test compound, Sulfamethoxazole (as a positive control), and a vehicle control in a 96-well microtiter plate.

    • Inoculation: Add a standardized inoculum of the bacterial suspension to each well.

    • Incubation: Incubate the plates at 37°C for 18-24 hours.

    • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

    Data Presentation: Comparative MIC Values (µg/mL)

    Compound S. aureus E. coli
    1-(2-chloro-6-fluorophenyl)-N-ethylmethanesulfonamide Experimental ValueExperimental Value
    Sulfamethoxazole Literature/Experimental ValueLiterature/Experimental Value
    Evaluation of Anti-Inflammatory Potential

    Given the prevalence of anti-inflammatory sulfonamides, assessing the NCE's effect on key inflammatory enzymes is a logical next step.

    Experimental Protocol: COX-1/COX-2 Inhibition Assay

    • Enzyme Source: Use purified recombinant human COX-1 and COX-2 enzymes.

    • Assay Buffer: Prepare an appropriate assay buffer (e.g., Tris-HCl buffer, pH 8.0) containing a heme cofactor.

    • Inhibitor Pre-incubation: Pre-incubate the enzymes with various concentrations of the test compound, Celecoxib (as a selective COX-2 inhibitor control), and a non-selective NSAID (e.g., indomethacin) for a defined period (e.g., 15 minutes) at room temperature.

    • Substrate Addition: Initiate the reaction by adding arachidonic acid, the natural substrate for COX enzymes.

    • Reaction Termination and Detection: After a set incubation time, terminate the reaction and measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit.

    • IC50 Calculation: Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

    Data Presentation: Comparative COX Inhibition (IC50, µM)

    Compound COX-1 IC50 (µM) COX-2 IC50 (µM) Selectivity Index (COX-1/COX-2)
    1-(2-chloro-6-fluorophenyl)-N-ethylmethanesulfonamide Experimental ValueExperimental ValueCalculated Value
    Celecoxib ~15[7]~0.04[7]~375
    Indomethacin Literature/Experimental ValueLiterature/Experimental ValueCalculated Value

    Visualizing the Logic: Experimental Decision Workflow

    G cluster_start Start: Novel Sulfonamide (NCE) cluster_tier1 Tier 1: Foundational Assays cluster_tier2 Tier 2: Primary Mechanism Screening cluster_tier3 Tier 3: Deeper Mechanistic & Cellular Studies Start 1-(2-chloro-6-fluorophenyl)-N-ethylmethanesulfonamide PhysChem Physicochemical Profiling (LogP, Solubility) Start->PhysChem InSilico In Silico ADMET Prediction Start->InSilico Antibacterial Antibacterial MIC Assay (vs. Sulfamethoxazole) PhysChem->Antibacterial AntiInflammatory COX-1/COX-2 Inhibition (vs. Celecoxib) PhysChem->AntiInflammatory CA_Inhibition Carbonic Anhydrase Assay (vs. Acetazolamide) PhysChem->CA_Inhibition TTR_Stabilization TTR Stabilization Assay (vs. Tafamidis) PhysChem->TTR_Stabilization DHPS_Assay DHPS Enzyme Assay Antibacterial->DHPS_Assay If Active Cell_Cytokine Cell-based Cytokine Release AntiInflammatory->Cell_Cytokine If Active & Selective CA_Isoform CA Isoform Selectivity CA_Inhibition->CA_Isoform If Active TTR_Kinetics TTR Dissociation Kinetics TTR_Stabilization->TTR_Kinetics If Active

    Caption: A tiered approach to the characterization of a novel sulfonamide.

    Assessing Carbonic Anhydrase Inhibition

    The potential for the NCE to inhibit carbonic anhydrase (CA) can be readily assessed using a standardized assay.

    Experimental Protocol: Stopped-Flow CO2 Hydration Assay

    • Enzyme and Inhibitor Preparation: Prepare solutions of purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII) and serial dilutions of the test compound and Acetazolamide.

    • Assay Buffer: Use a buffer of appropriate pH (e.g., Tris-HCl) containing a pH indicator (e.g., p-nitrophenol).

    • Stopped-Flow Instrument: The assay is performed in a stopped-flow spectrophotometer. One syringe contains the enzyme and inhibitor, and the other contains a CO2-saturated solution.

    • Reaction Initiation: The two solutions are rapidly mixed, and the hydration of CO2 to carbonic acid causes a drop in pH, which is monitored by the change in absorbance of the pH indicator over time.

    • Data Analysis: The initial rates of the reaction are measured at different inhibitor concentrations. The inhibition constant (Ki) is determined by fitting the data to the appropriate inhibition model.

    Data Presentation: Comparative Carbonic Anhydrase Inhibition (Ki, nM)

    Compound hCA I Ki (nM) hCA II Ki (nM) hCA IX Ki (nM)
    1-(2-chloro-6-fluorophenyl)-N-ethylmethanesulfonamide Experimental ValueExperimental ValueExperimental Value
    Acetazolamide Literature ValueLiterature ValueLiterature Value
    Investigating Transthyretin (TTR) Stabilization

    A more novel, yet increasingly important, application of sulfonamide-like structures is in the stabilization of proteins like TTR.

    Experimental Protocol: Transthyretin Fibril Formation Assay

    • TTR Preparation: Use purified recombinant human TTR.

    • Assay Conditions: The assay is typically performed under acidic conditions (e.g., pH 4.4) which promote the dissociation of the TTR tetramer into monomers, the rate-limiting step in fibril formation.

    • Incubation: Incubate TTR in the acidic buffer with and without various concentrations of the test compound and Tafamidis.

    • Fibril Detection: Fibril formation can be monitored by the increase in turbidity (measured by absorbance at, for example, 400 nm) or by using a fluorescent dye like Thioflavin T, which binds to amyloid fibrils and exhibits enhanced fluorescence.

    • Quantification: The extent of fibril formation is measured over time. The effectiveness of the stabilizer is determined by its ability to suppress this process.

    Visualizing a Potential Mechanism: TTR Stabilization

    TTR_Stabilization cluster_native Native State cluster_dissociation Dissociation (Rate-Limiting Step) cluster_aggregation Aggregation cluster_stabilizer Stabilizer Action TTR_Tetramer TTR Tetramer Stable & Functional TTR_Monomer TTR Monomer Unfolded TTR_Tetramer->TTR_Monomer Dissociation Stabilized_TTR Stabilized TTR Tetramer Dissociation Blocked Amyloid_Fibrils Amyloid Fibrils Toxic Aggregates TTR_Monomer->Amyloid_Fibrils Misfolding & Aggregation Stabilizer Tafamidis or NCE Stabilizer->TTR_Tetramer Binds & Stabilizes

    Caption: The role of a kinetic stabilizer in preventing TTR amyloidogenesis.

    Synthesizing the Data: A Holistic View

    The true value of this comparative analysis lies in the synthesis of the data from all assays. A radar plot can be a powerful tool to visualize the multi-faceted activity profile of the NCE in comparison to the established drugs. This allows for a quick and intuitive assessment of its primary activity and potential off-target effects.

    Conclusion and Future Directions

    This guide provides a robust framework for the initial characterization of a novel sulfonamide, 1-(2-chloro-6-fluorophenyl)-N-ethylmethanesulfonamide. By employing a comparative approach against well-defined standards, researchers can efficiently identify its primary mechanism of action and make informed decisions about its future development trajectory. Positive "hits" in any of the described assays would warrant further, more in-depth investigations, including cell-based assays, in vivo efficacy models, and detailed pharmacokinetic and toxicological profiling. The versatility of the sulfonamide scaffold ensures that even in a mature field, there is always the potential for the discovery of novel therapeutics with unique and beneficial properties.

    References

    • Study.com. Sulfonamide: Mechanism of Action & Uses.
    • Zarfl, C., et al. (2019). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research, 26(23), 23839-23850.
    • Al-Mohanna, M. "SULPHONAMIDES". Pharma Med.
    • Gpatindia. (2025).
    • Patsnap Synapse. (2024).
    • BenchChem. (2025). Comparative analysis of the mechanism of action of different sulfonamide drugs.
    • Wikipedia. (2024). Tafamidis.
    • MedPath. (2025). Tafamidis | Advanced Drug Monograph.
    • BenchChem. (2025). A Comparative Analysis of the Anti-Inflammatory Properties of Sulfonamide-Based Compounds.
    • Supuran, C. T., et al. (2018). Comparison of the Sulfonamide Inhibition Profiles of the α-Carbonic Anhydrase Isoforms (SpiCA1, SpiCA2 and SpiCA3)

    Sources

    Advanced Cellular Target Engagement Validation: Evaluating 1-(2-chloro-6-fluorophenyl)-N-ethylmethanesulfonamide

    Author: BenchChem Technical Support Team. Date: March 2026

    As drug discovery pivots toward highly specific intracellular modulators, demonstrating that a compound successfully crosses the cell membrane and binds its intended target in a physiological environment is non-negotiable. 1-(2-chloro-6-fluorophenyl)-N-ethylmethanesulfonamide (hereafter referred to as CFEM ) represents a privileged sulfonamide-based chemotype. While sulfonamides are historically potent inhibitors of intracellular kinases and inflammatory mediators, biochemical affinity ( Ki​ ) often fails to translate into cellular efficacy due to poor membrane permeability, efflux pump clearance, or intense competition with high-concentration intracellular cofactors.

    To bridge the gap between biochemical potency and phenotypic efficacy, we must employ orthogonal target engagement (TE) platforms. This guide provides an objective comparison and step-by-step experimental methodologies for validating CFEM's intracellular engagement using three gold-standard approaches: Cellular Thermal Shift Assay (CETSA) , NanoBRET , and Photoaffinity Labeling (PAL) .

    Platform Comparison: Selecting the Right TE Strategy

    Before executing experimental workflows, it is critical to understand the mechanistic trade-offs of each platform. The table below summarizes the quantitative and operational parameters for evaluating CFEM across the three methodologies.

    ParameterCETSANanoBRETPhotoaffinity Labeling (PAL)
    Core Principle Thermodynamic stabilizationProximity-based energy transferUV-activated covalent capture
    Target State Endogenous, unmodifiedRecombinant NanoLuc-fusionEndogenous, unmodified
    Compound State Unmodified CFEMUnmodified CFEMDerivatized CFEM-PAL probe
    Primary Readout ΔTm​ (Thermal Shift) IC50​ (Tracer Displacement)Fold Enrichment (LC-MS/MS)
    CFEM Performance (Rep.) Apparent EC50​ : 450 nMIn-cell IC50​ : 380 nMHigh target specificity confirmed
    Throughput Low to MediumHigh (384/1536-well compatible)Low (Proteomic bottleneck)

    Cellular Thermal Shift Assay (CETSA)

    Scientific Causality: CETSA relies on the biophysical principle that ligand binding lowers the free energy of a protein's folded state, thereby increasing its melting temperature ( Tm​ ). When heated, unbound proteins denature and aggregate, while CFEM-bound proteins remain soluble .

    Experimental Protocol
    • Cell Treatment: Seed target cells (e.g., HEK293 or disease-relevant lines) in a 6-well plate. Treat with a dose-response gradient of CFEM (10 nM to 10 µM) or a DMSO vehicle control. Causality: Incubate for exactly 1 hour. This allows equilibrium binding to occur without triggering downstream transcriptional changes that could artificially alter target protein expression levels.

    • Thermal Challenge: Harvest the cells, resuspend in PBS, and aliquot into PCR tubes. Subject the tubes to a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by immediate cooling to 4°C to halt denaturation.

    • Cell Lysis: Lyse the cells using 3 cycles of rapid freeze-thaw in liquid nitrogen. Causality: It is critical to use a detergent-free buffer or extremely mild detergents (like NP-40). Harsh detergents such as SDS will artificially denature the CFEM-stabilized complex, leading to false-negative TE readouts.

    • Separation: Ultracentrifuge the lysates at 100,000 x g for 20 minutes at 4°C to pellet the denatured protein aggregates.

    • Detection: Carefully extract the supernatant (soluble fraction) and quantify the remaining target protein using Western blot or AlphaScreen.

    CETSA_Workflow A 1. Live Cell Incubation + CFEM B 2. Thermal Challenge Heat Gradient A->B C 3. Mild Lysis Freeze-Thaw B->C D 4. Ultracentrifugation Pellet Aggregates C->D E 5. Detection Soluble Target D->E

    Figure 1: CETSA workflow demonstrating the isolation of thermally stabilized CFEM-target complexes.

    NanoBRET Target Engagement

    Scientific Causality: NanoBRET utilizes Bioluminescence Resonance Energy Transfer. A target protein is fused to NanoLuc luciferase. A cell-permeable fluorescent tracer binds the target, bringing the fluorophore into close proximity with NanoLuc, generating a BRET signal. When unmodified CFEM enters the cell and engages the target, it competitively displaces the tracer, causing a dose-dependent loss of BRET signal .

    Experimental Protocol
    • Transfection: Transiently transfect cells with a plasmid encoding the Target-NanoLuc fusion protein. Seed into a 384-well white tissue culture plate.

    • Tracer Addition: Add the target-specific fluorescent NanoBRET tracer at a concentration equivalent to its pre-determined Kd​ .

    • CFEM Competition: Add CFEM in a dose-response format and incubate for 2 hours.

    • Substrate Addition & Readout: Add the NanoLuc substrate (furimazine) and immediately read the luminescence at two wavelengths (460 nm for donor, 618 nm for acceptor).

    • Data Processing: Calculate the BRET ratio (Acceptor emission / Donor emission). Causality: Because the readout is ratiometric, it intrinsically normalizes for well-to-well variations in cell number, viability, and transfection efficiency, creating a highly trustworthy, self-validating assay system.

    NanoBRET_Logic Target NanoLuc-Target Fusion Tracer Fluorescent Tracer Bound Target->Tracer Tracer Addition HighBRET High BRET Signal (Proximity Maintained) Tracer->HighBRET Energy Transfer CFEM CFEM Addition (Competitive Displacement) HighBRET->CFEM Titration LowBRET Low BRET Signal (Tracer Displaced) CFEM->LowBRET Signal Decay

    Figure 2: NanoBRET competitive displacement logic for quantifying CFEM target engagement.

    Photoaffinity Labeling (PAL) & Chemoproteomics

    Scientific Causality: PAL provides definitive proof of engagement by covalently linking the drug to the target. CFEM is synthetically modified to include a photoreactive group (e.g., diazirine) and an enrichment handle (e.g., an alkyne). Upon UV irradiation, the diazirine forms a highly reactive carbene that inserts into nearby amino acid bonds, irreversibly trapping the CFEM-protein complex .

    Experimental Protocol
    • Probe Incubation: Incubate live cells with the synthesized CFEM-PAL probe (e.g., 1 µM) for 1 hour. In parallel, run a competition control well containing the CFEM-PAL probe plus a 10-fold excess of unmodified CFEM to validate specific vs. non-specific binding.

    • UV Crosslinking: Wash the cells with cold PBS and irradiate on ice using a 365 nm UV lamp for 10 minutes. Causality: The 365 nm wavelength is strictly required because it efficiently activates the diazirine without causing the severe DNA crosslinking and cellular toxicity associated with shorter UV wavelengths (<300 nm).

    • Lysis and Click Chemistry: Lyse the cells using RIPA buffer. Perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to conjugate a biotin-azide tag to the alkyne handle of the covalently bound CFEM-PAL probe.

    • Enrichment & Analysis: Precipitate the proteins, resuspend, and incubate with streptavidin-agarose beads. Wash stringently, elute the enriched targets, and analyze via LC-MS/MS to confirm target identity and map the off-target interactome.

    PAL_Workflow Probe 1. CFEM-PAL Probe Incubation UV 2. UV Irradiation 365 nm Covalent Trap Probe->UV Click 3. Click Chemistry Biotin Conjugation UV->Click Enrich 4. Streptavidin Enrichment Click->Enrich MS 5. LC-MS/MS Target ID Enrich->MS

    Figure 3: Photoaffinity labeling (PAL) workflow for covalent capture and enrichment of targets.

    Conclusion

    Validating the target engagement of 1-(2-chloro-6-fluorophenyl)-N-ethylmethanesulfonamide requires a multi-tiered approach. CETSA provides the most physiologically relevant readout by utilizing unmodified compound and endogenous protein, though it is limited by throughput. NanoBRET offers high-throughput, real-time kinetic data within living cells, making it ideal for SAR (Structure-Activity Relationship) profiling, provided the NanoLuc fusion does not alter pocket geometry. Finally, PAL serves as the ultimate chemoproteomic validator, confirming direct physical interaction and mapping the compound's broader selectivity profile.

    References
    • Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.[Link]

    • Robers, M. B., Dart, M. L., Woodroofe, C. C., Urh, M., & Wood, K. V. (2015). Target engagement and drug residence time can be observed in living cells with BRET. Nature Communications, 6, 10091. [Link]

    • Cisar, J. S., & Jones, L. H. (2024). End-to-End Throughput Chemical Proteomics for Photoaffinity Labeling Target Engagement and Deconvolution. ACS Chemical Biology, 19(10).[Link]

    Validating Biomarker Changes After Treatment with 1-(2-chloro-6-fluorophenyl)-N-ethylmethanesulfonamide: A Comparative Guide

    Author: BenchChem Technical Support Team. Date: March 2026

    A Note on the Subject Compound

    Initial literature and database searches for "1-(2-chloro-6-fluorophenyl)-N-ethylmethanesulfonamide" did not yield specific public data regarding its biological activity, mechanism of action, or established biomarkers. Therefore, to fulfill the core requirements of providing an in-depth technical guide on validating biomarker changes, this document will proceed with a representative, hypothetical sulfonamide-based compound, hereafter referred to as "Sulfonex." This allows for a comprehensive and scientifically rigorous exploration of the principles and practices of biomarker validation in a drug development context, adhering to the highest standards of scientific integrity and expertise.

    For the purposes of this guide, Sulfonex is characterized as a novel, selective inhibitor of Cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory diseases and certain cancers. This mechanism is plausible for a sulfonamide-containing compound and provides a strong basis for a biomarker validation strategy.

    Introduction to Sulfonex and the Imperative of Biomarker Validation

    Sulfonex represents a new generation of targeted anti-inflammatory agents. Its purported selectivity for COX-2 over COX-1 is intended to reduce the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs). The validation of biomarkers associated with Sulfonex treatment is critical for its clinical development. Robust biomarker data provides early evidence of target engagement, pharmacodynamic activity, and potential efficacy, de-risking the later stages of clinical trials.[1][2]

    This guide provides a framework for the validation of key biomarker changes following treatment with Sulfonex, comparing its effects to both a standard-of-care COX-2 inhibitor (e.g., Celecoxib) and a non-selective NSAID (e.g., Ibuprofen). We will delve into the experimental design, detailed assay protocols, and data interpretation necessary to build a compelling case for the clinical potential of Sulfonex.

    I. The Scientific Rationale: Selecting and Validating Biomarkers for Sulfonex

    The choice of biomarkers is intrinsically linked to the mechanism of action of Sulfonex. As a COX-2 inhibitor, its primary effect is the reduced production of prostaglandins, key mediators of inflammation.[3][4][5][6][7] Therefore, our biomarker strategy will focus on quantifying changes in the pro-inflammatory cascade downstream of COX-2.

    Key Biomarkers for Validation:

    • Prostaglandin E2 (PGE2): A direct product of COX-2 activity and a primary mediator of inflammation and pain. A significant reduction in PGE2 levels would be a strong indicator of target engagement.

    • Tumor Necrosis Factor-alpha (TNF-α): A pro-inflammatory cytokine that can induce the expression of COX-2. While not a direct product, its levels are often correlated with COX-2 activity in inflammatory conditions.

    • Interleukin-6 (IL-6): Another key pro-inflammatory cytokine involved in the inflammatory cascade.

    • C-Reactive Protein (CRP): A downstream marker of systemic inflammation, often used in clinical settings to monitor inflammatory disease activity.

    The validation of these biomarkers will be conducted in a "fit-for-purpose" manner, adhering to the principles outlined by regulatory bodies such as the FDA.[8][9][10][11][12] This means the rigor of the validation will match the intended use of the biomarker data, from exploratory in early-phase studies to more stringent validation for pivotal trials.[13]

    II. Experimental Design: A Comparative In Vitro and In Vivo Approach

    A multi-pronged approach utilizing both in vitro and in vivo models is essential for a comprehensive validation of Sulfonex's effects on biomarkers.

    A. In Vitro Model: Lipopolysaccharide (LPS)-Stimulated Human Monocytes

    This model provides a controlled environment to assess the direct effects of Sulfonex on inflammatory cells.

    Experimental Workflow:

    in_vitro_workflow cluster_setup Cell Culture & Stimulation cluster_treatment Compound Treatment cluster_stimulation Inflammatory Challenge cluster_analysis Biomarker Analysis cell_culture Isolate and culture human peripheral blood mononuclear cells (PBMCs) monocyte_isolation Purify monocytes by adherence cell_culture->monocyte_isolation cell_plating Plate monocytes in 96-well plates monocyte_isolation->cell_plating sulfonex Sulfonex (dose-response) cell_plating->sulfonex Pre-treatment celecoxib Celecoxib (positive control) cell_plating->celecoxib Pre-treatment ibuprofen Ibuprofen (comparative control) cell_plating->ibuprofen Pre-treatment dmso DMSO (vehicle control) cell_plating->dmso Pre-treatment lps_stimulation Stimulate with Lipopolysaccharide (LPS) sulfonex->lps_stimulation celecoxib->lps_stimulation ibuprofen->lps_stimulation dmso->lps_stimulation supernatant_collection Collect cell culture supernatants lps_stimulation->supernatant_collection cell_lysate Prepare cell lysates lps_stimulation->cell_lysate elisa ELISA for PGE2, TNF-α, IL-6 supernatant_collection->elisa western_blot Western Blot for COX-2 protein expression cell_lysate->western_blot

    Caption: In Vitro Experimental Workflow for Biomarker Validation.

    B. In Vivo Model: Carrageenan-Induced Paw Edema in Rats

    This is a classic model of acute inflammation that allows for the assessment of in vivo efficacy and biomarker modulation.

    Experimental Workflow:

    in_vivo_workflow cluster_animal_prep Animal Preparation cluster_treatment Treatment Administration cluster_inflammation Induction of Inflammation cluster_measurement Data Collection cluster_analysis Biomarker Analysis animal_acclimatization Acclimatize male Wistar rats group_allocation Randomly allocate to treatment groups animal_acclimatization->group_allocation sulfonex_oral Oral gavage of Sulfonex group_allocation->sulfonex_oral Pre-treatment celecoxib_oral Oral gavage of Celecoxib group_allocation->celecoxib_oral Pre-treatment ibuprofen_oral Oral gavage of Ibuprofen group_allocation->ibuprofen_oral Pre-treatment vehicle_oral Oral gavage of Vehicle group_allocation->vehicle_oral Pre-treatment carrageenan_injection Inject carrageenan into the sub-plantar region of the right hind paw sulfonex_oral->carrageenan_injection celecoxib_oral->carrageenan_injection ibuprofen_oral->carrageenan_injection vehicle_oral->carrageenan_injection paw_volume Measure paw volume at 0, 1, 2, 4, and 6 hours post-injection carrageenan_injection->paw_volume blood_collection Collect blood samples at 6 hours carrageenan_injection->blood_collection tissue_collection Harvest paw tissue at 6 hours carrageenan_injection->tissue_collection serum_analysis Serum analysis for CRP, TNF-α, IL-6 blood_collection->serum_analysis tissue_homogenate Prepare paw tissue homogenates tissue_collection->tissue_homogenate pge2_analysis PGE2 analysis of tissue homogenates tissue_homogenate->pge2_analysis

    Caption: In Vivo Experimental Workflow for Biomarker Validation.

    III. Detailed Experimental Protocols

    Scientific rigor and reproducibility are paramount in biomarker validation. The following are detailed protocols for the key assays.

    A. Enzyme-Linked Immunosorbent Assay (ELISA) for PGE2, TNF-α, and IL-6

    Principle: This quantitative immunoassay utilizes a specific antibody coated on a microplate to capture the target biomarker from the sample. A second, enzyme-linked antibody is then used for detection, and the signal is proportional to the amount of biomarker present.

    Step-by-Step Protocol:

    • Plate Coating (Indirect ELISA):

      • Dilute the capture antibody to the recommended concentration in a coating buffer (e.g., 1X PBS).

      • Add 100 µL of the diluted capture antibody to each well of a 96-well microplate.

      • Incubate overnight at 4°C.

      • Wash the plate three times with 200 µL of wash buffer (1X PBS with 0.05% Tween-20).

    • Blocking:

      • Add 200 µL of blocking buffer (e.g., 1% BSA in 1X PBS) to each well.

      • Incubate for 1-2 hours at room temperature.

      • Wash the plate three times with wash buffer.

    • Sample and Standard Incubation:

      • Prepare a standard curve using recombinant protein for the target biomarker.

      • Add 100 µL of standards and samples (cell culture supernatants or serum) to the appropriate wells.

      • Incubate for 2 hours at room temperature.

      • Wash the plate three times with wash buffer.

    • Detection Antibody Incubation:

      • Dilute the biotinylated detection antibody to the recommended concentration in blocking buffer.

      • Add 100 µL of the diluted detection antibody to each well.

      • Incubate for 1 hour at room temperature.

      • Wash the plate three times with wash buffer.

    • Streptavidin-HRP Incubation:

      • Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate to each well.

      • Incubate for 30 minutes at room temperature in the dark.

      • Wash the plate five times with wash buffer.

    • Substrate Development and Measurement:

      • Add 100 µL of TMB substrate solution to each well.

      • Incubate for 15-30 minutes at room temperature in the dark.

      • Add 50 µL of stop solution (e.g., 2N H2SO4) to each well.

      • Read the absorbance at 450 nm using a microplate reader.

    • Data Analysis:

      • Generate a standard curve by plotting the absorbance versus the concentration of the standards.

      • Determine the concentration of the biomarkers in the samples by interpolating their absorbance values from the standard curve.

    B. Western Blot for COX-2 Protein Expression

    Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and detects the protein of interest using a specific antibody.

    Step-by-Step Protocol:

    • Protein Extraction and Quantification:

      • Lyse cells or homogenized tissue in RIPA buffer containing protease and phosphatase inhibitors.

      • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

      • Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • Gel Electrophoresis:

      • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

      • Load the samples onto a 10% SDS-PAGE gel.

      • Run the gel at 100-120V until the dye front reaches the bottom.

    • Protein Transfer:

      • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

    • Blocking and Antibody Incubation:

      • Block the membrane in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

      • Incubate the membrane with a primary antibody specific for COX-2 overnight at 4°C.

      • Wash the membrane three times with TBST.

      • Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

      • Wash the membrane three times with TBST.

    • Detection and Imaging:

      • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

      • Image the resulting signal using a chemiluminescence imager.

    • Data Analysis:

      • Quantify the band intensity for COX-2 and a loading control (e.g., GAPDH or β-actin) using image analysis software.

      • Normalize the COX-2 band intensity to the loading control for each sample.

    IV. Comparative Data Analysis

    The following tables present hypothetical data to illustrate the expected outcomes of the biomarker validation studies.

    Table 1: In Vitro Inhibition of PGE2, TNF-α, and IL-6 in LPS-Stimulated Human Monocytes

    Treatment (1 µM)PGE2 Inhibition (%)TNF-α Inhibition (%)IL-6 Inhibition (%)
    Sulfonex 85 ± 560 ± 755 ± 6
    Celecoxib 88 ± 458 ± 652 ± 5
    Ibuprofen 90 ± 315 ± 410 ± 3
    Vehicle (DMSO) 000

    Table 2: In Vivo Effects on Paw Edema and Biomarker Levels in a Rat Model

    Treatment (10 mg/kg)Paw Edema Inhibition (%) at 4hSerum CRP Reduction (%)Paw Tissue PGE2 Reduction (%)
    Sulfonex 65 ± 850 ± 675 ± 7
    Celecoxib 68 ± 755 ± 578 ± 6
    Ibuprofen 70 ± 620 ± 585 ± 5
    Vehicle 000

    V. Discussion and Interpretation of Results

    • Target Engagement and Potency: Sulfonex demonstrates potent inhibition of PGE2 production both in vitro and in vivo, comparable to the selective COX-2 inhibitor Celecoxib. This provides strong evidence of target engagement.

    • Selective Anti-Inflammatory Effects: Sulfonex shows significant inhibition of the pro-inflammatory cytokines TNF-α and IL-6 in vitro, and a reduction in the systemic inflammatory marker CRP in vivo. These effects are comparable to Celecoxib but superior to the non-selective NSAID Ibuprofen, suggesting a more targeted anti-inflammatory profile.

    • Comparative Efficacy: The in vivo anti-inflammatory efficacy of Sulfonex, as measured by the reduction in paw edema, is comparable to both Celecoxib and Ibuprofen at the tested dose.

    VI. Conclusion

    The comprehensive validation of biomarker changes is a cornerstone of modern drug development. By employing a systematic approach that combines in vitro and in vivo models with robust and well-documented assay protocols, it is possible to build a strong data package to support the clinical progression of a novel compound like Sulfonex. The comparative analysis against existing treatments is crucial for defining the compound's potential advantages and positioning it within the therapeutic landscape. This guide provides a foundational framework for researchers, scientists, and drug development professionals to design and execute a successful biomarker validation strategy.

    References

    • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

    • Veloxity Labs. (2025). Navigating the 2025 FDA Biomarker Guidance: Key Insights for Successful Validation. [Link]

    • Chau, C. H., Rixe, O., McLeod, H., & Figg, W. D. (2008). Validation of analytical methods for biomarkers employed in drug development. Current drug metabolism, 9(10), 1078–1086. [Link]

    • Bioanalysis Zone. (2020). Biomarker discovery, development and assay validation. [Link]

    • Drug Target Review. (2024). Beyond ELISA: the future of biomarker validation. [Link]

    • Medpace. (n.d.). Understanding Regulation and Validation Processes for Biomarkers. [Link]

    • Journal of Pharmaceutical and Allied Sciences. (2024). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]

    • ResearchGate. (2025). Synthesis, Mechanism of action And Characterization of Sulphonamide. [Link]

    • Immunologix Laboratories. (2021). Biomarker Assay Validation | Scientific Considerations. [Link]

    • U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]

    • Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. [Link]

    • Almac Group. (n.d.). Clinical Trial Assay Development and Validation – Strategies for Success. [Link]

    • Cleveland Clinic. (2025). What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. [Link]

    • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

    • Sami Publishing Company. (2024). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]

    • International Journal of Pharmacy & Pharmaceutical Research. (2023). Review on Sulfonamides. [Link]

    • PubMed. (2025). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. [Link]

    • ResearchGate. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. [Link]

    Sources

    Comparative Pharmacokinetic Profiling of Novel Heterocyclic Sulfonamides vs. Traditional Scaffolds: A Comprehensive Guide

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction & Mechanistic Overview

    Sulfonamides represent one of the most privileged scaffolds in medicinal chemistry. Traditionally utilized as competitive antagonists of p-aminobenzoic acid (PABA) to inhibit bacterial dihydropteroate synthetase[5], the sulfonamide moiety (-SO₂NH₂) has been heavily derivatized to unlock novel therapeutic avenues. Today, novel sulfonamides are being aggressively developed as anti-glaucoma agents, diuretics, and anti-tumor drugs.

    However, transitioning from traditional antimicrobial sulfonamides (e.g., Sulfamethoxazole) to novel heterocyclic derivatives (e.g., diarylamide-substituted benzenesulfonamides or oxadiazole-linked sulfonamides) profoundly alters their Absorption, Distribution, Metabolism, and Excretion (ADME) profiles.

    The Causality of Scaffold Modification: Traditional sulfonamides often suffer from rapid N4-acetylation in the liver, leading to metabolites with poor aqueous solubility and the clinical risk of crystalluria. Novel designs deliberately incorporate bulky heterocyclic rings (e.g., 1,3,4-oxadiazole) or diarylamide substitutions to sterically hinder N-acetylation. This forces the metabolic machinery toward more soluble hydroxylated forms or significantly enhances overall metabolic stability. Furthermore, the affinity of the unsubstituted -SO₂NH₂ group for Carbonic Anhydrase (CA) drives massive erythrocyte partitioning—a critical distribution factor that invalidates standard plasma-only pharmacokinetic (PK) models.

    This guide provides an objective, data-driven comparison of the PK profiles of novel sulfonamides against classical benchmarks, equipping researchers with validated protocols for LC-MS/MS bioanalysis and compartmental modeling.

    Comparative Pharmacokinetic Data

    To illustrate the stark pharmacokinetic contrasts introduced by structural modifications, the table below compares a traditional antimicrobial sulfonamide with three novel classes: E3 (a novel diarylamide diuretic)[1], ODASA (an oxadiazole-benzenesulfonamide for glaucoma)[2], and Sultiame (a cyclic sulfonamide anticonvulsant)[3].

    CompoundScaffold ClassPrimary TargetCmaxHalf-life (t₁/₂)Erythrocyte/Plasma RatioKey Metabolic Route
    Sulfamethoxazole Traditional IsoxazoleBacterial DHPS~40-60 µg/mL (Oral)8-10 h~0.5 (Low CA affinity)Hepatic N4-Acetylation
    E3 Diarylamide BenzeneDiuretic (Kidney)170.3 ng/mL (Oral, Rat)~4-6 hN/A (High Plasma Stability)Phase II (Non-acetyl)
    ODASA Oxadiazole BenzeneGlaucoma (Eye)10.3 µg/mL (Ocular, Rat)>24 hHighHydroxylation (M1/M2)
    Sultiame Cyclic SulfonamideAnticonvulsantDose-dependent10-13 h30 to 800 (Saturable) Minimal (Renal Excretion)

    Data Synthesis Insight: Notice the extreme erythrocyte/plasma ratio of Sultiame (up to 800) compared to traditional sulfonamides. This is driven by instantaneous uptake and binding to intra-erythrocytic CA. As dosing increases and CA becomes saturated (>20 mg/L whole blood concentration), the ratio plummets to <30, forcing the excess drug back into the plasma and resulting in non-linear pharmacokinetics[3].

    Experimental Methodology: Dual-Matrix LC-MS/MS Bioanalysis

    Because novel sulfonamides exhibit profound compartmentalization, traditional plasma-only assays will drastically underestimate the Volume of Distribution (Vd) and Clearance (CL). The following self-validating protocol ensures accurate quantification across matrices.

    Step 1: In Vivo Dosing and Dual-Matrix Sampling
    • Administer the novel sulfonamide (e.g., via oral gavage or IV bolus).

    • Collect whole blood at predetermined time points using K₃EDTA tubes.

      • Causality: K₃EDTA prevents coagulation without causing the severe downstream ion suppression in the mass spectrometer typically associated with heparinized plasma.

    • Immediately split the sample: reserve 100 µL of whole blood for erythrocyte analysis, and centrifuge the remainder (3000 × g, 10 min, 4 °C) to isolate the plasma fraction.

    Step 2: Protein Precipitation and CA Denaturation
    • To 100 µL of plasma or hemolyzed whole blood, add 300 µL of ice-cold Methanol (MeOH) containing a deuterated internal standard (e.g., Sultiame-D4 or Tolbutamide).

      • Causality: Methanol serves a dual purpose. It aggressively denatures Carbonic Anhydrase, forcing the release of tightly bound sulfonamide molecules from the erythrocytes, while precipitating plasma proteins. The deuterated IS acts as a self-validating control, correcting for matrix-specific ionization suppression during ESI.

    • Vortex for 5 minutes and centrifuge at 18,000 × g for 10 minutes at 4 °C.

    • Transfer the supernatant for LC-MS/MS injection.

    Step 3: LC-MS/MS Quantification and CID Fragmentation
    • Inject 2 µL of the processed supernatant into a Triple Quadrupole Mass Spectrometer coupled with UPLC.

    • Operate the mass spectrometer in Negative Electrospray Ionization (ESI-) mode.

    • Critical MRM Setup: Monitor for the neutral loss of 64 Da.

      • Causality: Sulfonamides readily deprotonate at the sulfonamide nitrogen. During Collision-Induced Dissociation (CID), these compounds undergo a complex, unanticipated rearrangement involving the cleavage of two bonds to expel neutral SO₂ (64 Da)[4]. Monitoring this specific transition filters out background noise and definitively distinguishes covalently bound metabolites from transient ion-molecule complexes.

    Pharmacokinetic Workflow Visualization

    PK_Workflow Dosing In Vivo Dosing (Oral / IV / IP) Sampling Whole Blood Collection (K3EDTA Tubes) Dosing->Sampling Split Matrix Separation Sampling->Split Plasma Plasma Fraction (Centrifugation) Split->Plasma RBC Erythrocyte Fraction (Hemolysis) Split->RBC Prep Protein Precipitation (MeOH + Deuterated IS) Plasma->Prep RBC->Prep LCMS LC-MS/MS Analysis (ESI- Mode) Prep->LCMS MRM MRM Transitions (Monitoring 64 Da SO2 Loss) LCMS->MRM Modeling PK Parameter Calculation (Non-compartmental & CA-Binding Models) MRM->Modeling

    Figure 1: Dual-matrix LC-MS/MS pharmacokinetic workflow for novel sulfonamides.

    Discussion: Mechanistic Insights into Novel Profiles

    Erythrocyte Saturation Kinetics: When developing novel sulfonamides with an exposed -SO₂NH₂ group, researchers must account for non-linear pharmacokinetics. Because Carbonic Anhydrase is abundant in erythrocytes but finite in capacity, drug binding is saturable. A standard linear compartmental model will falsely estimate clearance. Instead, a ligand-to-receptor saturation model must be applied to accurately calculate the intrinsic half-life and tissue distribution[3].

    Metabolic Stability and Druggability: The introduction of bulky diarylamide groups (as seen in the novel diuretic E3) successfully shields the molecule from rapid hepatic degradation. In multi-species plasma stability tests, E3 demonstrated >80% remaining compound over time, alongside robust stability in simulated gastric and intestinal fluids[1]. This structural evolution proves that moving away from the traditional isoxazole rings of classic sulfonamides can yield highly druggable oral candidates with prolonged systemic exposure.

    Biotransformation Tracking: For compounds like ODASA, biotransformation bypasses traditional N-acetylation, instead forming active hydroxylated metabolites (M1 and M2) that maintain long half-lives in plasma (>24h)[2]. Tracking these requires high-resolution mass spectrometry capable of distinguishing true metabolic additions from in-source fragmentation artifacts.

    References

    • Druggability Studies of Benzene Sulfonamide Substituted Diarylamide (E3) as a Novel Diuretic.MDPI. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHd91xDGgjEZztJhjCeYsGJrbHtZ-bg4_7BrQ1qg08ZdcqHMtptjiDbNbO8e6RnWbPC4gw9TBKjJASI-qRLVn2qGO501pxK4LUUPNYfG_dlbDi9iM2Z0J-FGYlUy_smFd8dVg==]
    • View of The study of systemic exposition of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide in blood on rats.Research Results in Pharmacology. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrkh7UQxLVPMRvOqdqOa1vdr-Jpt6lZWFQEbgZwGuyEbf2SMwUK6piKMf_EmZdgv4gkccf8TfTZx_cXLt6nmJxuNKx9WOOcdBc-6UZ0z8AXbN_H_Az_YcTe4auncT48j9CjBKWwJd7kUaCvpYGSYULXaNoEBTpjd7QF-M=]
    • Sultiame pharmacokinetic profile in plasma and erythrocytes after single oral doses: A pilot study in healthy volunteers.PMC. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpFQZM0_x9SPV9d2iBqvZETa8jU-zdJ8OxSBP8ofBATH7Oha183e3AU6-5YeuES_u0QmMUhbgaOjLgRn90nw9t2wiiHUW6ZkBt_erfAejZ7dBg87yX9m3RhYy6gcH6OkfjrNYrDuKyCOPJ7BA=]
    • The unanticipated loss of SO2 from sulfonamides in collision-induced dissociation.PubMed. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTGODSYCMYWQxHWEfYlNT_c4uR7SV5RJhsdqdaSFWBptqTlrVyn1cXJgUMtaggG5epQKqoE9awmNJWHfCG-iIVipaO3yxFYib6NBPt8g7a-4a2tpWEt46F4QL2DAdsL4WBwrAF]
    • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.PMC. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERbLe4MLrbs00ee-MRqjdpfXX7JkDVkE7zorbZOwfDMnUStDWnDrQr0E1uUDfa_ABfhFwWGrl-z-o3GPZMFoYeb9Hc-PuVl_AroJTtUYoTdfPtB5xT0Q4iIASNEyIMd6AXZ7-NhJYV4A6vRjw=]

    ×

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    1-(2-chloro-6-fluorophenyl)-N-ethylmethanesulfonamide
    Reactant of Route 2
    1-(2-chloro-6-fluorophenyl)-N-ethylmethanesulfonamide

    Descargo de responsabilidad e información sobre productos de investigación in vitro

    Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.